Galectin-8N-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22Cl2N2O7S |
|---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
2-[[(2R,3R,4S,5S,6R)-2-(3,4-dichlorophenyl)sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-3-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C22H22Cl2N2O7S/c1-26-15-6-10(21(30)31)2-5-14(15)25-17(26)9-32-20-18(28)16(8-27)33-22(19(20)29)34-11-3-4-12(23)13(24)7-11/h2-7,16,18-20,22,27-29H,8-9H2,1H3,(H,30,31)/t16-,18+,19-,20+,22-/m1/s1 |
InChI Key |
FKJDXCHMRVVEIN-DIINWTLSSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=C1CO[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=C(C=C4)Cl)Cl)CO)O |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=C1COC3C(C(OC(C3O)SC4=CC(=C(C=C4)Cl)Cl)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Galectin-8N-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Galectin-8N-IN-1, a potent and selective inhibitor of the N-terminal carbohydrate recognition domain (CRD) of Galectin-8 (Galectin-8N). This document details the molecular interactions, effects on signaling pathways, and relevant experimental methodologies for studying this inhibitor.
Introduction to Galectin-8
Galectin-8 is a tandem-repeat galectin, characterized by two distinct CRDs, the N-terminal domain (Gal-8N) and the C-terminal domain (Gal-8C), connected by a linker peptide.[1][2][3] It is involved in a multitude of biological processes, including cell adhesion, cell growth, immune responses, inflammation, angiogenesis, and cancer metastasis.[1][4] The two CRDs exhibit different binding specificities; Gal-8N shows a strong preference for α(2-3)-sialylated oligosaccharides, while Gal-8C has a higher affinity for non-sialylated glycans.[3] This differential binding allows Galectin-8 to mediate diverse cellular functions both extracellularly, by cross-linking cell surface glycoproteins, and intracellularly, where it can act as a danger receptor in response to pathogen invasion.[5]
This compound: A Selective Inhibitor
This compound is a potent and selective inhibitor that specifically targets the N-terminal domain of Galectin-8.[6] By selectively blocking the Gal-8N domain, this inhibitor provides a valuable tool for dissecting the specific roles of this domain in the broader context of Galectin-8 function.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of glycan binding to the Galectin-8N domain. The N-terminal CRD of Galectin-8 possesses a unique binding pocket that accommodates sialylated and sulfated glycans with high affinity.[7] Key amino acid residues, including Arg45, Gln47, and Arg59, are crucial for this specific recognition.[7][8] this compound is designed to occupy this binding site, thereby preventing the interaction of Galectin-8N with its natural carbohydrate ligands on glycoproteins and glycolipids.
This inhibition of ligand binding at the Gal-8N domain is expected to disrupt the downstream signaling pathways modulated by Galectin-8. Extracellularly, Galectin-8 mediates cell signaling by clustering cell surface receptors, which can include integrins, CD44, and others.[5][9] Intracellularly, Galectin-8 is involved in autophagy and the regulation of signaling hubs like mTOR.[5]
Impact on Cellular Signaling Pathways
By inhibiting the Gal-8N domain, this compound is predicted to modulate several key signaling cascades:
-
PI3K/Akt Pathway: Galectin-8 has been shown to enhance the phosphorylation of Blnk, Btk, and Akt, components of the PI3K signaling pathway, which is crucial for B cell activation.[10] Inhibition by this compound would likely attenuate this signaling.
-
MAPK/ERK and JNK Pathways: Ligation of cell surface receptors by Galectin-8 can trigger the FAK, ERK, and JNK signaling pathways, leading to the activation of NF-κB and subsequent expression of cytokines.[9] this compound would be expected to dampen these pro-inflammatory responses.
-
mTOR Signaling: Intracellularly, Galectin-8 can inactivate mTOR in response to lysosomal damage.[5] The role of the N-terminal domain in this process is an area for further investigation with inhibitors like this compound.
Below is a diagram illustrating the proposed mechanism of action of this compound in the context of extracellular Galectin-8 signaling.
Caption: Proposed mechanism of this compound action.
Quantitative Data for Galectin-8N Inhibitors
The development of selective inhibitors for Galectin-8N has been an active area of research. The binding affinities of several inhibitors, including this compound, have been characterized and are summarized in the table below.
| Compound | Kd (μM) | Selectivity | Method |
| This compound | 1.8 | Selective for Galectin-8N | Not specified |
| 4-(p-bromophenyl)phthalazinone-galactal | 34 | No binding to Gal-8C, -1, -3, -4N, -7, -9C, or -9N; >40-fold selective over Gal-4C | Not specified |
| d-galactal-benzimidazole hybrid | 48 | 15-fold selective over Galectin-3 | Not specified |
| Lactose | 91 | No selectivity among galectins | Not specified |
| Thiodigalactoside (TDG) | 61 | No selectivity among galectins | Not specified |
Data sourced from multiple studies.[4][6][11]
Experimental Protocols
The study of Galectin-8N inhibitors involves a range of biochemical and cell-based assays. Below are outlines of key experimental protocols.
6.1. Binding Affinity Determination: Competitive Fluorescence Polarization Assay
This assay is commonly used to determine the binding affinity (Kd) of inhibitors.
-
Probe Preparation: A fluorescently labeled glycan probe with known affinity for Galectin-8N is synthesized.
-
Assay Setup: A constant concentration of Galectin-8N and the fluorescent probe are incubated in a microplate.
-
Inhibitor Titration: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells.
-
Measurement: The fluorescence polarization of the solution is measured. As the inhibitor displaces the fluorescent probe from Galectin-8N, the polarization value decreases.
-
Data Analysis: The IC50 value is determined from the dose-response curve and converted to a Ki or Kd value.
Caption: Workflow for a competitive fluorescence polarization assay.
6.2. Cellular Signaling Analysis: Flow Cytometry for Phospho-Protein Detection
This method is used to assess the effect of inhibitors on intracellular signaling pathways.
-
Cell Culture and Treatment: A relevant cell line is cultured and then treated with Galectin-8 in the presence or absence of this compound for various time points.
-
Cell Fixation and Permeabilization: Cells are fixed to preserve the phospho-protein state and then permeabilized to allow antibody entry.
-
Antibody Staining: Cells are incubated with fluorescently labeled antibodies specific for the phosphorylated forms of target signaling proteins (e.g., phospho-Akt, phospho-ERK).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Interpretation: An increase or decrease in the mean fluorescence intensity indicates a change in the phosphorylation status of the target protein, revealing the impact of the inhibitor on the signaling pathway.
6.3. Structural Analysis: X-ray Crystallography
To understand the precise binding mode of an inhibitor, co-crystallization with Galectin-8N is performed.
-
Protein Expression and Purification: Recombinant human Galectin-8N is expressed and purified.
-
Co-crystallization: The purified Galectin-8N is mixed with the inhibitor and set up for crystallization trials under various conditions.
-
X-ray Diffraction: Suitable crystals are exposed to a high-intensity X-ray beam.
-
Structure Determination: The diffraction data is used to solve the three-dimensional structure of the Galectin-8N-inhibitor complex.
-
Analysis: The structure reveals the specific molecular interactions between the inhibitor and the amino acid residues in the Galectin-8N binding pocket.
Conclusion
This compound represents a valuable chemical tool for the specific inhibition of the N-terminal domain of Galectin-8. Its mechanism of action, centered on the competitive blockade of glycan binding, allows for the targeted investigation of Gal-8N's role in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate functions of Galectin-8 and to explore the therapeutic potential of its selective inhibition.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. academic.oup.com [academic.oup.com]
- 3. portlandpress.com [portlandpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Galectin-8 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Galectin-8 Favors the Presentation of Surface-Tethered Antigens by Stabilizing the B Cell Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galectin-8N-Selective 4-Halophenylphthalazinone-Galactals Double π-Stack in a Unique Pocket - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Galectin-8N-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and characterization of Galectin-8N-IN-1, a selective inhibitor of the N-terminal carbohydrate recognition domain (CRD) of Galectin-8 (Galectin-8N). Galectin-8 is a tandem-repeat galectin implicated in various pathological processes, including tumor progression, metastasis, and inflammation. The selective inhibition of its N-terminal domain presents a promising therapeutic strategy. This document provides a comprehensive overview of the inhibitor's binding affinity, selectivity, and functional effects, along with detailed experimental protocols for its synthesis and evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction to Galectin-8
Galectin-8 is a β-galactoside-binding lectin characterized by the presence of two distinct carbohydrate recognition domains (CRDs), an N-terminal CRD (Galectin-8N) and a C-terminal CRD (Galectin-8C), connected by a linker peptide.[1] These domains exhibit different binding specificities, allowing Galectin-8 to cross-link various cell surface glycoproteins and glycolipids, thereby modulating a range of cellular processes.
Extracellularly, Galectin-8 has been shown to influence cell adhesion, migration, and signaling.[2] Intracellularly, it acts as a danger receptor, recognizing glycans on damaged endosomes and lysosomes and initiating autophagy to eliminate pathogens.[3] Dysregulation of Galectin-8 has been linked to several diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.[1]
Discovery of this compound
This compound is a novel, potent, and selective inhibitor of the N-terminal domain of Galectin-8. It was identified through a structure-guided design approach aimed at developing selective ligands for Galectin-8N over other galectins, including the C-terminal domain of Galectin-8.[1][4] The design strategy focused on a d-galactal scaffold substituted with a benzimidazole moiety at the C-3 position.[1] This design was hypothesized to enhance binding affinity and selectivity by engaging in specific interactions with amino acid residues unique to the Galectin-8N binding pocket.[1]
Quantitative Data Summary
The binding affinity and selectivity of this compound were determined using a competitive fluorescence polarization assay. The dissociation constant (Kd) for Galectin-8N was found to be 48 μM.[1] The inhibitor demonstrated significant selectivity for Galectin-8N over other galectins, as summarized in the tables below.
Table 1: Binding Affinity of this compound for Galectin-8N [1]
| Compound | Target | Kd (μM) |
| This compound | Galectin-8N | 48 |
Table 2: Selectivity Profile of this compound [1]
| Galectin | Selectivity Fold (vs. Galectin-8N) |
| Galectin-3 | >15 |
| Other mammalian galectins | High |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, a d-galactal-benzimidazole hybrid, involves the alkylation of d-galactal with a benzimidazolylmethyl chloride derivative at the O3 position.[1][3]
Materials:
-
d-galactal
-
Benzimidazolylmethyl chloride derivatives
-
Appropriate solvents and reagents for organic synthesis
Procedure:
-
Synthesize the required benzimidazolylmethyl chloride intermediates as previously described in the literature.[3]
-
Perform the alkylation of d-galactal with the synthesized benzimidazolylmethyl chlorides.[1]
-
Purify the resulting d-galactal derivatives using standard chromatographic techniques.
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Competitive Fluorescence Polarization Assay
This assay is used to determine the binding affinities of inhibitors for galectins.[1][5]
Materials:
-
Recombinant human galectins
-
Fluorescently labeled probe (e.g., fluorescein-labeled lactose)
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
384-well black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescent probe in PBS.
-
Prepare serial dilutions of the test inhibitor (this compound).
-
In a 384-well plate, add a fixed concentration of the galectin and the fluorescent probe to each well.
-
Add the serially diluted inhibitor to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor.
-
Calculate the Kd or IC50 value by fitting the data to a suitable binding model.
X-ray Crystallography of Galectin-8N in Complex with Inhibitor
This technique is used to determine the three-dimensional structure of the inhibitor bound to the protein, providing insights into the binding mode.[1][6]
Materials:
-
Purified recombinant Galectin-8N
-
This compound
-
Crystallization screening solutions
-
Cryoprotectant
-
X-ray diffraction equipment
Procedure:
-
Co-crystallize Galectin-8N with the inhibitor by mixing the purified protein with the compound and screening various crystallization conditions. A common method is to first co-crystallize with lactose and then soak the crystals with the ligand of interest.[1]
-
Once suitable crystals are obtained, they are cryo-cooled in a cryoprotectant solution.
-
Collect X-ray diffraction data from the crystal using a synchrotron or in-house X-ray source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the protein-inhibitor complex against the experimental data.
Cell Viability (MTS) Assay
This assay is used to assess the cytotoxicity of the inhibitor.[1][7][8][9]
Materials:
-
Cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
The MTS tetrazolium compound is reduced by viable cells to a colored formazan product.[10]
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.[9]
-
Cell viability is proportional to the absorbance.
IL-6 and IL-8 Secretion Assay
This assay measures the effect of the inhibitor on the secretion of pro-inflammatory cytokines.[1][11]
Materials:
-
Cell line (e.g., MDA-MB-231)
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., IL-1β)
-
ELISA kits for IL-6 and IL-8
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with this compound for a specified pre-incubation time.
-
Stimulate the cells with a pro-inflammatory agent to induce cytokine secretion.
-
After the stimulation period, collect the cell culture supernatant.
-
Quantify the concentration of IL-6 and IL-8 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Galectin-8 Signaling Pathways
Extracellular Galectin-8 can bind to cell surface receptors such as integrins, leading to the activation of downstream signaling pathways, including the FAK, ERK, Akt, and JNK pathways.[2] These pathways can converge on the activation of the NF-κB transcription factor, which promotes the expression of pro-inflammatory cytokines and other genes involved in cell survival and proliferation.[2][12]
Caption: Extracellular Galectin-8 signaling cascade.
Experimental Workflow for Inhibitor Evaluation
The evaluation of this compound follows a logical progression from initial binding studies to cellular functional assays.
Caption: Workflow for evaluating Galectin-8N inhibitors.
Conclusion
This compound represents a significant advancement in the development of selective inhibitors for the N-terminal domain of Galectin-8. Its characterization through a combination of biophysical, structural, and cell-based assays provides a solid foundation for its use as a chemical probe to further elucidate the biological roles of Galectin-8N. Moreover, the detailed methodologies presented in this guide offer a valuable resource for researchers in the field of glycobiology and drug discovery. The favorable selectivity profile of this compound makes it a promising lead compound for the development of novel therapeutics targeting Galectin-8-mediated pathologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of D-Galactal-Based Benzimidazole and Benzoxazole Derivatives as Inhibitors of Galectin-8 N-Terminal Domain | LUP Student Papers [lup.lub.lu.se]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. rcsb.org [rcsb.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Galectin-8N-IN-1: A Selective Inhibitor of the Galectin-8 N-Terminal Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-8, a tandem-repeat galectin, is a key player in a multitude of cellular processes, including cell adhesion, signaling, and immune responses. Its two distinct carbohydrate recognition domains (CRDs), the N-terminal (Gal-8N) and C-terminal (Gal-8C) domains, exhibit different binding specificities, allowing for the modulation of diverse biological pathways. The Gal-8N domain, in particular, shows a preference for sialylated and sulfated glycans and has emerged as a promising target for therapeutic intervention in oncology and inflammatory diseases. This technical guide provides an in-depth overview of Galectin-8N-IN-1, a potent and selective inhibitor of the Galectin-8 N-terminal domain, and other exemplary selective inhibitors. We will delve into their biochemical characterization, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Core Concepts: Galectin-8 Structure and Function
Galectin-8 is composed of two CRDs connected by a linker peptide. The N-terminal CRD (Gal-8N) and the C-terminal CRD (Gal-8C) function independently in solution.[1] Gal-8N preferentially binds to α2,3-sialylated glycans, while Gal-8C has a higher affinity for non-sialylated poly-N-acetyllactosamine chains. This differential binding allows Galectin-8 to mediate a variety of cellular functions. Extracellularly, it can crosslink glycoproteins on the cell surface, such as integrins, to initiate downstream signaling cascades that regulate cell adhesion and cytokine production.[2] Intracellularly, Galectin-8 acts as a danger sensor, recognizing glycans on damaged endosomes and lysosomes and initiating autophagy to eliminate intracellular pathogens.[3][4]
This compound and Other Selective Inhibitors: Quantitative Data
This compound (also referred to as compound 19a) has been identified as a potent and selective inhibitor of the Galectin-8 N-terminal domain, with a reported dissociation constant (Kd) of 1.8 µM.[5]
For a practical understanding of selectivity, we present data for a well-characterized 4-(p-bromophenyl)phthalazinone derivative, another selective inhibitor of Galectin-8N.
Table 1: Binding Affinity and Selectivity of a 4-(p-bromophenyl)phthalazinone Derivative for Galectin-8N [6]
| Galectin Target | Dissociation Constant (Kd) in µM | Selectivity over Galectin-8N |
| Galectin-8N | 34 | - |
| Galectin-8C | No binding detected | > 44-fold |
| Galectin-1 | No binding detected | > 44-fold |
| Galectin-3 | No binding detected | > 44-fold |
| Galectin-4N | No binding detected | > 44-fold |
| Galectin-4C | > 1500 | > 44-fold |
| Galectin-7 | No binding detected | > 44-fold |
| Galectin-9N | No binding detected | > 44-fold |
| Galectin-9C | No binding detected | > 44-fold |
Experimental Protocols
The characterization of selective Galectin-8N inhibitors involves a range of biophysical and cellular assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization/Anisotropy Assay for Binding Affinity
This solution-based assay measures the change in the rotational speed of a fluorescently labeled carbohydrate probe upon binding to a galectin.
Protocol:
-
Probe Preparation: A suitable carbohydrate ligand for Galectin-8N (e.g., a sialylated oligosaccharide) is chemically conjugated with a fluorophore like fluorescein.
-
Assay Setup: A fixed concentration of the fluorescent probe is incubated with increasing concentrations of the Galectin-8N protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.
-
Measurement: The fluorescence polarization or anisotropy is measured using a plate reader equipped with polarizing filters. The instrument excites the sample with plane-polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane.
-
Data Analysis: The change in polarization is plotted against the protein concentration, and the data is fitted to a one-site binding model to determine the dissociation constant (Kd).
-
Competition Assay: To determine the affinity of an unlabeled inhibitor (like this compound), a competition experiment is performed. A fixed concentration of Galectin-8N and the fluorescent probe (at a concentration that gives a significant polarization signal) are incubated with increasing concentrations of the inhibitor. The decrease in polarization, as the inhibitor displaces the probe, is measured and used to calculate the inhibitor's affinity (Ki).
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique that measures the binding of an analyte (e.g., Galectin-8N) to a ligand (e.g., an inhibitor or a carbohydrate) immobilized on a sensor chip in real-time.
Protocol:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and the ligand (e.g., an aminated version of the inhibitor) is covalently immobilized on the surface. A reference flow cell is prepared with no ligand or an irrelevant molecule to subtract non-specific binding.
-
Binding Measurement: A series of concentrations of the Galectin-8N protein (analyte) are injected over the sensor and reference surfaces at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound protein, is recorded as a sensorgram.
-
Regeneration: After each analyte injection, the sensor surface is regenerated by injecting a solution (e.g., a low pH buffer or a high salt solution) that disrupts the interaction without denaturing the immobilized ligand.
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The dissociation constant (Kd) is then calculated as the ratio of kd to ka.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Sample Preparation: The Galectin-8N protein is placed in the sample cell of the calorimeter, and the inhibitor (e.g., this compound) is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the inhibitor solution are made into the protein solution while the temperature is kept constant. The heat change after each injection is measured.
-
Data Acquisition: The heat released or absorbed per injection is plotted against the molar ratio of inhibitor to protein.
-
Data Analysis: The resulting titration curve is fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Signaling Pathways and Experimental Workflows
Galectin-8-Mediated Integrin Signaling
Extracellular Galectin-8 can cluster integrins on the cell surface, leading to the activation of downstream signaling pathways that regulate cell adhesion, migration, and inflammation.
Caption: Galectin-8 integrin signaling pathway.
Galectin-8 in Antibacterial Autophagy
Intracellular Galectin-8 acts as a sensor for endosomal or lysosomal damage caused by invading pathogens. Upon recognizing exposed glycans, it recruits autophagy adaptors to initiate the formation of an autophagosome, leading to the degradation of the pathogen.
Caption: Galectin-8 mediated antibacterial autophagy.
Experimental Workflow for Selective Inhibitor Discovery
The discovery and development of selective Galectin-8N inhibitors follow a structured workflow.
References
- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Galectin Binding by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-8 targets damaged vesicles for autophagy to defend cells against bacterial invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. glpbio.com [glpbio.com]
- 6. Galectin-8N-Selective 4-Halophenylphthalazinone-Galactals Double π-Stack in a Unique Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Role of Galectin-8 in immune response and inflammation
An In-depth Technical Guide on the Role of Galectin-8 in Immune Response and Inflammation
Introduction
Galectin-8 (Gal-8), a tandem-repeat galectin encoded by the LGALS8 gene, is a versatile β-galactoside-binding protein that plays a pivotal, yet complex, role in regulating the immune system.[1][2][3] Unlike many immune mediators with a singular pro- or anti-inflammatory function, Gal-8 exhibits a dual capacity, acting as both an instigator of inflammatory responses and a suppressor of exacerbated immunity.[1][3] Its function is highly context-dependent, varying with the target cell type, its activation state, and the surrounding microenvironment.[4][5] Gal-8 operates both extracellularly, by binding to cell surface glycoconjugates to modulate signaling, and intracellularly, where it acts as a critical sensor for danger signals such as pathogen invasion and vesicular damage.[2][6][7] This guide provides a comprehensive overview of the multifaceted roles of Galectin-8 in innate and adaptive immunity, its involvement in inflammatory pathologies, and the experimental methodologies used to elucidate its functions, tailored for researchers and drug development professionals.
I. Role of Galectin-8 in Innate Immunity
The innate immune system forms the first line of defense against pathogens, and Gal-8 is a key player in orchestrating this initial response. It functions as a pattern recognition receptor and modulates the activity of crucial innate immune cells like neutrophils, macrophages, and dendritic cells.
Intracellular Danger Sensing and Autophagy
A critical function of Gal-8 is its role as a cytosolic "danger" receptor that monitors the integrity of endosomes and lysosomes.[7][8] Upon damage to these vesicles by invading pathogens like Salmonella, Listeria, or Mycobacterium tuberculosis, the luminal glycans become exposed to the cytosol.[6][7][9] Gal-8 recognizes and binds to these exposed host glycans, initiating a host defense mechanism known as xenophagy, a specialized form of autophagy that targets intracellular microbes for degradation.[7][8][10]
Upon binding to the damaged vacuole, Gal-8 recruits autophagy adapter proteins, such as NDP52 (CALCOCO2) and TAX1BP1, to the site.[7][11][12][13] This recruitment is essential for bridging the pathogen-containing vesicle with the nascent autophagosome, leading to the engulfment of the compromised compartment and its subsequent fusion with lysosomes for destruction.[12][14] This pathway is a fundamental quality control mechanism that defends the cytosol against bacterial invasion.[7][11]
Modulation of Neutrophil Function
Neutrophils are critical effector cells in acute inflammation, and Gal-8 directly influences their function. It has been shown to induce firm but reversible adhesion of human neutrophils to surfaces in a manner dependent on its carbohydrate-binding activity.[15][16] This interaction is mediated, at least in part, through binding to integrin αM (a component of Mac-1/CR3).[15] Furthermore, Gal-8 stimulates superoxide production by neutrophils, a key mechanism for microbial killing, to a degree comparable to the potent chemoattractant fMLP.[15] Studies using mutant forms of Gal-8 have revealed that the C-terminal carbohydrate recognition domain (CRD) is primarily responsible for stimulating both adhesion and superoxide production.[15]
Activation of Antigen-Presenting Cells (APCs)
Gal-8 plays a role in activating APCs such as dendritic cells (DCs) and macrophages. Treatment of bone marrow-derived DCs with Gal-8 leads to their maturation, characterized by the upregulation of costimulatory molecules and the secretion of a wide array of pro-inflammatory cytokines and chemokines.[4][5] By enhancing the activation of APCs, Gal-8 facilitates the subsequent priming of the adaptive immune response.[17]
II. Role of Galectin-8 in Adaptive Immunity
Gal-8 exerts a profound and dualistic influence on the adaptive immune system, capable of both enhancing T and B cell responses to initiate immunity and suppressing them to maintain homeostasis and prevent autoimmunity.[1][3]
T Lymphocyte Regulation
Gal-8's effect on T cells is a primary example of its contextual duality.
-
Costimulation and Proliferation (Pro-inflammatory): In the context of a primary immune response, Gal-8 acts as an immunostimulatory molecule.[3][17] It provides a costimulatory signal to naive CD4+ T cells, synergizing with T cell receptor (TCR) signals to promote robust proliferation.[18] This activity is accompanied by the increased expression of cytokines such as IL-2, IFN-γ, and IL-4.[4][18] One mechanism underlying this effect is the ability of Gal-8 to enhance antigen uptake, processing, and presentation by APCs, thereby strengthening the initial signal to T cells.[17] The signaling cascade involves the activation of ZAP-70 and the ERK1/2 pathway.[5][18]
-
Induction of Regulatory T cells (Anti-inflammatory): Conversely, in settings of prolonged or exacerbated inflammation, Gal-8 demonstrates potent immunoregulatory functions. It promotes the differentiation of highly suppressive regulatory T cells (Tregs) from naive CD4+ T cells.[19][20][21] This process is mediated through the simultaneous activation of TGFβ signaling and the promotion of sustained IL-2 receptor signaling.[19][20][21] Tregs polarized in the presence of Gal-8 exhibit higher expression of the inhibitory molecule CTLA-4 and the immunosuppressive cytokine IL-10, enhancing their ability to suppress the proliferation of effector T cells.[19][20]
-
Induction of Apoptosis: Gal-8 can selectively induce apoptosis in activated Th17 cells, a key subset of pro-inflammatory T cells implicated in autoimmune diseases, while not affecting Th1 cells.[22][23] This provides a mechanism for specifically dampening pathogenic inflammatory responses.
B Lymphocyte Function
Gal-8 also influences B cell immunity. It can promote B cell proliferation and differentiation into antibody-secreting plasma cells.[1] Furthermore, it stimulates the production of the cytokines IL-6 and IL-10 by B cells, contributing to both inflammatory and regulatory outcomes.[4][5]
III. Galectin-8 and Cytokine Regulation
A central feature of Gal-8's immunomodulatory activity is its ability to induce the expression and secretion of a wide range of cytokines and chemokines from various cell types.[4][5][24] This can create a complex signaling network that shapes the nature and magnitude of an immune response. In some contexts, this can lead to a "vicious cycle" where Gal-8 induces inflammatory cytokines, which in turn may further upregulate Gal-8 expression, potentially amplifying inflammation and contributing to a "cytokine storm".[5][24][25]
Table 1: Cytokines and Chemokines Induced by Galectin-8
| Cell Type | Induced Cytokines/Chemokines | Reference(s) |
| Naive CD4+ T Cells | IL-2, IFN-γ, IL-4 | [4][5][18] |
| Splenic B Cells | IL-6, IL-10 | [4][5] |
| Dendritic Cells (BMDCs) | IL-2, IL-3, IL-6, IL-13, TNF-α, G-CSF, GM-CSF, CCL2 (MCP-1), CCL12 (MCP-5) | [4][5] |
| Osteoblasts | RANKL, SDF-1, MCP-1 | [5][24] |
| Endothelial Cells | IL-6, CXCL1, CXCL8 | [26] |
IV. Role in Inflammatory and Autoimmune Diseases
Given its potent immunoregulatory functions, dysregulation of Gal-8 is implicated in several inflammatory and autoimmune disorders.
-
Autoimmune Models: In preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and experimental autoimmune uveitis (EAU), administration of Gal-8 ameliorates disease severity.[22] This protective effect is attributed to its ability to induce apoptosis of pathogenic Th17 cells and promote the differentiation of immunosuppressive Tregs.[20][22] Conversely, mice lacking Gal-8 exhibit exacerbated EAE, highlighting the endogenous protective role of Gal-8 against CNS autoimmunity.[22][23]
-
Human Autoimmunity: In humans, the role of Gal-8 is more complex, partly due to the development of autoantibodies. Function-blocking anti-Gal-8 antibodies have been identified in patients with relapsing-remitting multiple sclerosis (RRMS) and are associated with a worse prognosis.[22][23] Similarly, these antibodies are found in patients with systemic lupus erythematosus (SLE) and are associated with lymphopenia.[27] These antibodies can neutralize the protective, immunosuppressive functions of Gal-8, potentially contributing to disease pathology.[22]
-
Rheumatoid Arthritis (RA): In RA, Gal-8 is found at high levels in the synovial fluid and can bind with high affinity to a specific variant of CD44 (CD44vRA) expressed on inflammatory cells.[28] This interaction can induce apoptosis, which would normally help resolve inflammation. However, Gal-8 can also form complexes with CD44 and fibrinogen, which may sequester it and reduce its pro-apoptotic capacity, thereby potentially sustaining the inflammatory environment.[28]
V. Experimental Protocols and Methodologies
The study of Galectin-8's function relies on a variety of specialized experimental techniques.
T Cell Differentiation and Suppression Assays
-
Protocol: To assess the effect of Gal-8 on Treg differentiation, naive CD4+ T cells (CD4+CD62L+CD44lo) are isolated from mouse spleens. Cells are cultured under Treg polarizing conditions (anti-CD3/anti-CD28 antibodies, IL-2, and TGF-β) in the presence or absence of recombinant Gal-8 (e.g., 1.5 µM). After 4 days, the percentage of Foxp3+ cells within the CD4+ population is determined by flow cytometry. To confirm carbohydrate-dependent binding, inhibitors like thiodigalactoside (TDG) or α2,3-sialyllactose can be used.[19] For suppression assays, the Gal-8-polarized Tregs are sorted and co-cultured with freshly isolated, dye-labeled (e.g., CMFDA) effector T cells and APCs. The proliferation of effector T cells is then measured by dye dilution via flow cytometry.[19]
Neutrophil Adhesion and Functional Assays
-
Protocol: Human neutrophils are isolated from peripheral blood. For adhesion assays, neutrophils are added to plastic tissue culture plates in the presence or absence of recombinant Gal-8. After a short incubation, non-adherent cells are washed away, and the adherent cells are quantified by microscopy or by measuring the activity of a cellular enzyme like myeloperoxidase.[15][16] For superoxide production, neutrophils are incubated with Gal-8, and the production of superoxide anions is measured using assays such as the reduction of cytochrome c or chemiluminescence-based probes.[15]
Xenophagy/Autophagy Assays
-
Protocol: To visualize Gal-8 recruitment to damaged vacuoles, cells (e.g., HeLa or macrophage cell lines) are transfected with fluorescently tagged Gal-8 (e.g., YFP-Galectin-8). Cells are then infected with bacteria like Salmonella typhimurium. At various time points post-infection, cells are fixed and analyzed by confocal microscopy to determine the percentage of intracellular bacteria that are co-localized with YFP-Galectin-8.[7][11] To assess the downstream recruitment of autophagy machinery, co-localization with fluorescently tagged LC3 (a marker for autophagosomes) or autophagy adapters like NDP52 is quantified.[7][10]
VI. Quantitative Data Summary
Table 2: Selected Quantitative Data on Galectin-8 Function
| Parameter | Value/Effect | Experimental Context | Reference(s) |
| Treg Differentiation | 1.5 µM Gal-8 significantly increases Foxp3+ Treg differentiation in vitro. | Polyclonal stimulation of mouse CD4+ T cells. | [19] |
| CD44vRA Binding Affinity | Kd of 6 x 10-9 M | Surface Plasmon Resonance (SPR) analysis of Gal-8 binding to CD44vRA. | [28] |
| Concentration in RA SF | 25-65 nM | Measurement in synovial fluid (SF) from rheumatoid arthritis patients. | [28] |
| Anti-Gal-8 Antibodies | Found in 23% of 78 SLE patients and 16% of rheumatoid arthritis patients. | ELISA-based detection in patient sera. | [27] |
| Association with Lymphopenia | 50% of anti-Gal-8-positive SLE patients had lymphopenia vs. 18% of negative patients. | Clinical correlation in SLE patient cohort. | [27] |
Conclusion
Galectin-8 is a sophisticated and highly versatile regulator of the immune system, embodying the principle that molecular context dictates biological outcome. Its ability to act as an intracellular danger sensor that triggers autophagy highlights a primitive yet elegant defense mechanism.[2][7] In the adaptive immune sphere, its capacity to either co-stimulate T cells or promote the differentiation of suppressive Tregs places it at a critical decision point between immunity and tolerance.[1][20] The dysregulation of Gal-8 function, either through altered expression or the emergence of blocking autoantibodies, is clearly associated with chronic inflammatory and autoimmune diseases like MS, SLE, and RA.[22][27][28] This deep and complex biology makes Galectin-8 a compelling target for therapeutic intervention, with the potential to either enhance immune responses in cancer and infection or suppress pathological inflammation in autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-8 in the onset of the immune response and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectokines: The Promiscuous Relationship between Galectins and Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-8 Senses Phagosomal Damage and Recruits Selective Autophagy Adapter TAX1BP1 To Control Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Galectin-8 targets damaged vesicles for autophagy to defend cells against bacterial invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galectin-8 Senses Phagosomal Damage and Recruits Selective Autophagy Adapter TAX1BP1 To Control Mycobacterium tuberculosis Infection in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galectin 8 targets damaged vesicles for autophagy to defend cells against bacterial invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Galectin-8 modulates neutrophil function via interaction with integrin alphaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Galectin-8 Enhances T cell Response by Promotion of Antigen Internalization and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Galectin-8 provides costimulatory and proliferative signals to T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Galectin-8 promotes regulatory T cell differentiation by modulating IL-2 and TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Galectin-8 promotes regulatory T-cell differentiation by modulating IL-2 and TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Galectin-8 as an immunosuppressor in experimental autoimmune encephalomyelitis and a target of human early prognostic antibodies in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Galectin-8 as an immunosuppressor in experimental autoimmune encephalomyelitis and a target of human early prognostic antibodies in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Autoantibodies against galectin-8: their specificity, association with lymphopenia in systemic lupus erythematosus and detection in rheumatoid arthritis and acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The involvement of CD44 and its novel ligand galectin-8 in apoptotic regulation of autoimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Effects of Galectin-8N Inhibition
Disclaimer: No publicly available information was found for a specific compound named "Galectin-8N-IN-1". This guide therefore focuses on the known inhibitors of the N-terminal domain of Galectin-8 (Galectin-8N) and their impact on cellular pathways.
Introduction
Galectin-8, a tandem-repeat galectin, is a key regulator of diverse cellular processes, including cell adhesion, signaling, immune responses, and autophagy.[1][2] It comprises two distinct carbohydrate recognition domains (CRDs), the N-terminal (Gal-8N) and the C-terminal (Gal-8C) domains, connected by a linker peptide.[1] The Gal-8N domain exhibits a unique binding preference for sialylated and sulfated glycans, a specificity conferred by the presence of key amino acid residues such as Arg59.[1][3] This distinct binding profile makes Galectin-8N a compelling target for therapeutic intervention in various pathologies, including cancer and inflammatory diseases.[4][5] This technical guide provides an in-depth overview of the effects of Galectin-8N inhibition on cellular pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Quantitative Data on Galectin-8N Inhibitors
The development of selective Galectin-8N inhibitors has led to the identification of several compounds with varying potencies. The binding affinities of these inhibitors are typically determined using biophysical techniques such as fluorescence polarization assays and isothermal titration calorimetry. The dissociation constant (Kd) is a key metric for quantifying the potency of these inhibitors.
| Inhibitor Class | Specific Compound | Target | Kd (μM) | Selectivity Profile | Reference |
| d-galactal-benzimidazole hybrid | Compound 6c | Galectin-8N | 46 | >15-fold selective over Galectin-3 and other mammalian galectins | [4] |
| d-galactal-benzimidazole hybrid | Compound 6a | Galectin-8N | 48 | High selectivity over other galectins | [4] |
| d-galactal-quinoline hybrid | Compound 9 | Galectin-8N | ~48 | High selectivity over other galectins | [4] |
| Carboxybenzimidazole-d-galactoside | Compound 1 | Galectin-8N | High nanomolar | Substantial potency | [6] |
| Tricyclic carbohydrate-benzene hybrid | Benzyl substituent at C11 | Galectin-8N | Not specified | Selective for Galectin-1 and Galectin-8N over Galectin-3 | [7] |
| Tricyclic carbohydrate-benzene hybrid | p-fluorobenzyl substituent at C11 | Galectin-8N | Not specified | Selective for Galectin-1 and Galectin-8N over Galectin-3 | [7] |
Impact on Cellular Signaling Pathways
Galectin-8 modulates several critical signaling pathways. Inhibition of Galectin-8N is expected to counteract these effects. Extracellularly, Galectin-8 can bind to cell surface receptors like integrins and CD44, triggering downstream signaling cascades.[8][9] Intracellularly, Galectin-8 acts as a danger receptor, recognizing damaged lysosomes and initiating autophagy, a process that can be influenced by the mTOR pathway.[2][9]
Key signaling pathways influenced by Galectin-8 include:
-
FAK/ERK/Akt/JNK Pathways: Ligation of cell surface receptors by extracellular Galectin-8 can activate Focal Adhesion Kinase (FAK), Extracellular signal-regulated kinase (ERK), Protein Kinase B (Akt), and c-Jun N-terminal kinase (JNK) signaling. These pathways are central to cell proliferation, survival, and migration.[9]
-
NF-κB Pathway: The activation of the aforementioned pathways often converges on the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation and immune responses, leading to the expression of various cytokines and chemokines.[9]
-
mTOR Pathway: Intracellular Galectin-8 can inactivate the mechanistic Target of Rapamycin (mTOR) signaling pathway upon binding to glycans exposed on damaged lysosomal membranes.[9]
-
Ras-MAPK Pathway: Galectin-8 can directly interact with K-Ras, inhibiting its activity and subsequently abrogating the downstream ERK signaling pathway.[9]
The inhibition of Galectin-8N is predicted to modulate these pathways, thereby affecting cellular functions such as cytokine secretion and cell migration. For instance, certain d-galactal derivatives have been shown to reduce the secretion of pro-inflammatory cytokines IL-6 and IL-8 in the MDA-MB-231 breast cancer cell line.[4]
Caption: Extracellular Galectin-8 signaling and its inhibition.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of tricyclic carbohydrate–benzene hybrids as selective inhibitors of galectin-1 and galectin-8 N-terminal domains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Galectin-8 in Cancer Progression: A Technical Guide to Therapeutic Inhibition
Published: November 7, 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galectin-8 (Gal-8), a tandem-repeat type galectin encoded by the LGALS8 gene, is emerging as a critical regulator in cancer progression.[1] Overexpressed in a variety of malignancies, including breast, prostate, and colorectal cancers, elevated Gal-8 levels often correlate with poor clinical outcomes and multidrug resistance.[2][3] This lectin modulates key oncogenic processes by interacting with cell surface glycoconjugates, primarily integrins, to drive signaling cascades that promote tumor cell adhesion, migration, angiogenesis, and immune evasion.[3][4][5][6] Preclinical studies using genetic knockdown have demonstrated that reducing Gal-8 expression can suppress tumor growth, inhibit metastasis, and re-sensitize resistant cancer cells to chemotherapy.[2][3][7] While the development of specific Gal-8 inhibitors is still in its nascent stages, the compelling evidence for its multifaceted role in cancer biology establishes it as a promising therapeutic target. This guide provides an in-depth overview of Gal-8's function in cancer, details key experimental protocols for its investigation, and outlines the current landscape of inhibitor development.
The Multifaceted Role of Galectin-8 in Cancer Progression
Galectin-8's function in cancer is complex and can be context-dependent; however, a substantial body of evidence points to its pro-tumorigenic activities across several hallmarks of cancer.
Cell Adhesion, Migration, and Metastasis
Extracellular Gal-8 functions as a matricellular protein, modulating the interaction between cancer cells and the extracellular matrix (ECM).[4] When immobilized, it promotes cell adhesion by clustering integrin receptors, which triggers downstream signaling through Focal Adhesion Kinase (FAK) and paxillin.[4] This activation is crucial for cytoskeletal rearrangement, a prerequisite for cell migration.[8]
In prostate cancer, Gal-8 expression is responsible for metastatic evolution by controlling E-cadherin expression and promoting homotypic aggregation, a mechanism that enhances the survival of circulating tumor cells.[8] Furthermore, Gal-8 facilitates the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with invasive properties. Knockdown of Gal-8 in triple-negative breast cancer (TNBC) cells leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin and vimentin.[3]
Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Gal-8 is a significant component of the angiogenesis network.[5][9] It directly induces capillary-tube formation and endothelial cell migration.[9][10] Mechanistically, Gal-8-mediated angiogenesis is dependent on its interaction with specific integrins, such as α5β1, αvβ3, and αvβ5, on endothelial cells.[11] Interestingly, this pro-angiogenic effect can be independent of the primary VEGF-A/VEGFR-2 signaling axis, suggesting that targeting Gal-8 could overcome resistance to conventional anti-angiogenic therapies.[11] However, other studies indicate that Gal-8 can also act synergistically with VEGF to enhance cell proliferation and migration, influencing pathways like PI3K/AKT and HIF-1.[12]
Immune Evasion
The tumor microenvironment (TME) is a key battleground between cancer cells and the host immune system. Galectin-8 plays a pivotal role in creating an immunosuppressive TME. It facilitates immune evasion by recruiting suppressive immune cells, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), into the tumor.[2][3][6] Concurrently, it reduces the infiltration and cytotoxic activity of CD8+ T cells, which are critical for anti-tumor immunity.[2][6] This modulation of the immune landscape allows cancer cells to escape immune surveillance and proliferate unchecked.[3]
Drug Resistance
A significant challenge in cancer therapy is the development of multidrug resistance (MDR). Recent studies have implicated Galectin-8 as a key factor in this process, particularly in TNBC.[3] Analysis of drug-resistant TNBC cell lines revealed a significant increase in Gal-8 expression compared to their drug-sensitive counterparts.[3] Gene Set Enrichment Analysis (GSEA) further confirmed that elevated Gal-8 expression is associated with pathways related to therapy resistance and the inhibition of apoptosis.[3] Crucially, the knockdown of Gal-8 in drug-resistant cells not only suppressed proliferation and migration but also restored their sensitivity to the targeted therapy Tarceva.[3]
Core Signaling Pathways Modulated by Galectin-8
Galectin-8 exerts its diverse functions by binding to specific cell surface glycoproteins and initiating intracellular signaling cascades. A primary mechanism involves its interaction with integrin receptors.
As depicted, extracellular Gal-8 binds to integrin receptors, leading to the recruitment and autophosphorylation of FAK. This initiates downstream signaling through pathways such as PI3K/AKT, which ultimately activates the transcription factor NF-κB.[7][13] NF-κB then promotes the transcription of genes involved in cell survival, proliferation, inflammation, and angiogenesis.[7] Simultaneously, FAK activation leads to cytoskeletal rearrangements that are essential for cell adhesion and migration.[4]
Therapeutic Inhibition of Galectin-8
The central role of Gal-8 in promoting cancer progression makes it an attractive therapeutic target. The goal of Gal-8 inhibition is to simultaneously block multiple oncogenic pathways, potentially overcoming resistance to therapies that target single pathways.
Current Landscape of Galectin-8 Inhibitors
The development of specific and potent Gal-8 inhibitors is in the early stages.[1] Most research and clinical efforts in the galectin field have focused on Galectin-1 and Galectin-3.[14] However, the distinct glycan-binding preferences of Gal-8's two carbohydrate-recognition domains (CRDs) provide an opportunity for the rational design of selective inhibitors. Research has led to the development of libraries of Gal-8N inhibitors with high nanomolar dissociation constants (Kd).[15]
| Compound Type | Target Domain | Affinity (Kd) | Reference |
| D-galactoside derivatives | Galectin-8N | High nanomolar | [15] |
Table 1: Summary of Quantitative Data on Experimental Galectin-8 Inhibitors.
Preclinical Evidence from Knockdown Studies
While pharmacological inhibitors are under development, genetic inhibition through shRNA-mediated knockdown has provided strong proof-of-concept for targeting Gal-8.
| Cancer Type | Model | Outcome of Gal-8 Knockdown | Quantitative Effect | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 (TR50) Cells | Reduced Cell Proliferation | Significant reduction (p<0.05) | [2] |
| Triple-Negative Breast Cancer | BT-549 (TR50) Cells | Reduced Cell Proliferation | Significant reduction (p<0.05) | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 (TR50) Cells | Restored Sensitivity to Tarceva | Increased sensitivity at higher concentrations | [3] |
| Prostate Cancer | IGR-CaP1 Cells | Impaired Homotypic Aggregation | Significant impairment | [8] |
| Glioblastoma | U87 Cells | Decreased Proliferation, Increased Apoptosis | 30-40% of normal Gal-8 levels led to decreased proliferation | [16] |
Table 2: Summary of Preclinical Data from Galectin-8 Knockdown Experiments.
Key Experimental Methodologies
Investigating the function of Galectin-8 and the efficacy of its inhibitors requires a suite of specialized in vitro and in vivo assays.
shRNA-Mediated Knockdown of Galectin-8
This protocol is used to stably suppress Gal-8 expression in cancer cell lines to study its function.
-
Vector: Lentiviral vectors (e.g., pLKO.1) containing shRNA sequences targeting the LGALS8 gene and a non-targeting control shRNA are used.
-
Transduction: U87 glioblastoma cells, for example, are transduced with the lentiviral particles.[16]
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable knockdown and control cell lines.
-
Validation: Knockdown efficiency is confirmed at both the mRNA level (RT-PCR) and protein level (Immunoblotting/Western Blot).[16]
Cell Migration Assay (Transwell)
This assay quantifies the chemotactic migration of cancer cells in response to Gal-8 or its inhibitors.
-
Apparatus: Transwell chambers with polycarbonate filters (e.g., 8 µm pore size) are used.
-
Procedure:
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or recombinant Gal-8).[16]
-
Cancer cells (e.g., U87) are seeded into the upper chamber in serum-free media, with or without the inhibitor being tested.
-
Cells are incubated (e.g., for 24 hours) to allow migration through the filter.
-
-
Quantification: Non-migrated cells on the top of the filter are removed. Migrated cells on the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Apoptosis Assay (Flow Cytometry)
This method is used to quantify apoptosis induced by Gal-8 knockdown or inhibition.
-
Principle: Utilizes Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters necrotic cells).
-
Procedure:
-
Cells are treated as required (e.g., Gal-8 knockdown cells or cells treated with an inhibitor).
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
-
Analysis: The stained cell population is analyzed by flow cytometry. Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), or necrotic (Annexin V-/PI+).[16]
In Vivo Angiogenesis Assay (Corneal Micropocket)
This assay assesses the pro-angiogenic activity of Gal-8 and the efficacy of inhibitors in a living animal model.[11]
-
Model: Typically performed in mice.
-
Procedure:
-
A micropocket is surgically created in the cornea of an anesthetized mouse.
-
A pellet containing a slow-release formulation of recombinant Gal-8 (and/or an inhibitor) is implanted into the pocket. A control pellet (e.g., PBS) is used in the contralateral eye.
-
After a set period (e.g., 5-7 days), the eyes are photographed.
-
-
Quantification: The area of new blood vessel growth sprouting from the limbal vasculature towards the pellet is measured and quantified using imaging software.[11]
Conclusion and Future Perspectives
Galectin-8 is a potent, multifaceted driver of cancer progression, influencing metastasis, angiogenesis, immune evasion, and drug resistance. Its high expression in multiple cancers and association with poor prognosis underscore its value as a high-priority therapeutic target. Preclinical data from genetic knockdown studies provide a compelling rationale for the development of pharmacological inhibitors.
Future research should focus on:
-
Developing Specific Inhibitors: Designing and synthesizing small molecules or biologics that selectively target the carbohydrate-recognition domains of Gal-8 over other galectins to minimize off-target effects.
-
Combination Therapies: Investigating the synergistic potential of Gal-8 inhibitors with existing treatments, such as chemotherapy (to overcome resistance) and immune checkpoint inhibitors (to reverse immune suppression).
-
Biomarker Development: Validating Gal-8 as a prognostic and predictive biomarker to identify patient populations most likely to benefit from anti-Gal-8 therapy.
The continued investigation into Galectin-8 and the development of targeted inhibitors hold the promise of delivering novel and effective therapeutic strategies for a range of challenging cancers.
References
- 1. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. The clinical impact of galectin-8 in drug resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of galectin-8 as a modulator of cell adhesion and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Galectin-8 alters immune microenvironment and promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable and high expression of Galectin-8 tightly controls metastatic progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galectin-8: a matricellular lectin with key roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Galectin-8 Favors VEGF-Induced Angiogenesis: In Vitro Study in Human Umbilical Vein Endothelial Cells and In Vivo Study in Chick Chorioallantoic Membrane | Anticancer Research [ar.iiarjournals.org]
- 13. Galectins in Cancer and the Microenvironment: Functional Roles, Therapeutic Developments, and Perspectives [mdpi.com]
- 14. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchers.uss.cl [researchers.uss.cl]
Unveiling the Immunological Potential of Galectin-8N Inhibition: A Technical Guide to Galectin-8N-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galectin-8, a tandem-repeat galectin, has emerged as a critical modulator of immune responses, implicated in both pro-inflammatory and immunoregulatory pathways. Its N-terminal carbohydrate recognition domain (Gal-8N) exhibits distinct binding specificities and biological functions, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Galectin-8N-IN-1, a potent and selective inhibitor of Galectin-8N, and explores its potential applications in immunology research. We delve into the mechanism of action of Galectin-8, the rationale for selective Gal-8N inhibition, and provide detailed experimental protocols and quantitative data from studies on similar selective inhibitors to guide future research and drug development efforts.
Introduction to Galectin-8 and the Rationale for N-Terminal Domain Inhibition
Galectin-8 is a β-galactoside-binding lectin that plays a multifaceted role in the immune system. It influences both innate and adaptive immunity by interacting with specific glycans on the surface of immune cells, thereby modulating cell adhesion, signaling, and cytokine production.[1][2] Galectin-8 is composed of two distinct carbohydrate recognition domains (CRDs), an N-terminal (Gal-8N) and a C-terminal (Gal-8C) domain, connected by a linker peptide.[3] These domains exhibit different binding preferences for glycans, allowing for a diverse range of biological activities.[4]
The Gal-8N domain shows a unique preference for sialylated and sulfated glycans, a feature that distinguishes it from other galectins.[5][6] This specificity is crucial for its role in various cellular processes, including the regulation of T-cell differentiation and dendritic cell activation.[7][8] Selective inhibition of the Gal-8N domain offers a targeted approach to modulate the immune response, potentially avoiding the broader effects of pan-galectin inhibitors. This compound is a potent and selective inhibitor of Galectin-8N with a dissociation constant (Kd) of 1.8 μM, making it a valuable tool for dissecting the specific functions of this domain.
Galectin-8N in Immune Regulation
The N-terminal domain of Galectin-8 is implicated in several key immunological processes:
-
T-Cell Differentiation: Galectin-8 has been shown to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity.[7] This effect is dependent on its carbohydrate-binding activity, suggesting that inhibitors of Gal-8N could modulate Treg development.
-
Dendritic Cell Activation: Galectin-8 can activate dendritic cells (DCs), leading to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines.[8][9] This suggests a role for Gal-8 in initiating and shaping adaptive immune responses. Selective inhibition of Gal-8N could therefore be a strategy to dampen excessive inflammation.
-
Cytokine Secretion: Studies with selective Galectin-8N inhibitors, such as certain d-galactal-benzimidazole hybrids, have demonstrated a reduction in the secretion of pro-inflammatory cytokines like IL-6 and IL-8 from cancer cells.[10] This highlights the potential of Galectin-8N inhibitors as anti-inflammatory agents.
-
Lymphangiogenesis: Galectin-8 is a key mediator of lymphangiogenesis, a process associated with metastatic dissemination and chronic inflammation. Inhibition of Galectin-8, including through the use of a dominant-negative Gal-8N, has been shown to prevent lymphangiogenesis in vivo.[11]
Quantitative Data for Selective Galectin-8N Inhibitors
The development of selective inhibitors for Galectin-8N is an active area of research. While specific data for this compound's biological effects are not yet widely published, data from similar compounds provide valuable insights into the potential of this class of inhibitors.
| Inhibitor Class | Target | Kd (μM) | Selectivity | Biological Effect | Reference |
| This compound | Galectin-8N | 1.8 | Selective for Gal-8N | Research tool for immune system studies | Not specified |
| d-galactal-benzimidazole hybrid | Galectin-8N | 48 | 15-fold over Galectin-3 | Reduced secretion of IL-6 and IL-8 | [10] |
| 4-(p-chlorophenyl)phthalazinone | Galectin-8N | Not specified | 41-fold over Galectin-4C | Potent and selective inhibition | [12] |
| 4-(p-bromophenyl)phthalazinone | Galectin-8N | Not specified | 41-fold over Galectin-4C | Potent and selective inhibition | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Galectin-8N inhibitors in immunology research.
Competitive Fluorescence Polarization Assay for Inhibitor Screening
This assay is used to determine the binding affinity of inhibitors to Galectin-8N.
Principle: A fluorescently labeled probe that binds to Galectin-8N is displaced by a competitive inhibitor, leading to a decrease in the fluorescence polarization signal.
Protocol:
-
Reagents:
-
Recombinant Galectin-8N protein.
-
Fluorescently labeled probe (e.g., a fluorescently tagged high-affinity ligand for Gal-8N).
-
This compound or other test inhibitors.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Prepare a solution of Galectin-8N and the fluorescent probe in PBS at a fixed concentration.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in PBS.
-
In a microplate, mix the Galectin-8N/probe solution with the different concentrations of the inhibitor.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The decrease in polarization is proportional to the amount of probe displaced by the inhibitor.
-
Calculate the inhibitor's binding affinity (Kd or IC50) by fitting the data to a competitive binding model.[13]
-
T-Cell Differentiation Assay
This assay assesses the effect of Galectin-8N inhibitors on the differentiation of T-cell subsets, such as regulatory T cells (Tregs).
Principle: Naive CD4+ T cells are cultured under conditions that promote differentiation into specific lineages (e.g., Tregs) in the presence or absence of the inhibitor. The resulting cell populations are then analyzed by flow cytometry.
Protocol:
-
Cell Isolation: Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture:
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Seed the naive CD4+ T cells in the coated plate.
-
Add polarizing cytokines to direct differentiation towards the desired lineage (e.g., TGF-β and IL-2 for Treg differentiation).
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Culture the cells for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular transcription factors (e.g., Foxp3 for Tregs).
-
Analyze the percentage of differentiated T cells in each condition using a flow cytometer.[7]
-
Cytokine Secretion Assay
This assay measures the effect of Galectin-8N inhibitors on the production of cytokines by immune cells or other cell types.
Principle: Cells are stimulated to produce cytokines in the presence or absence of the inhibitor. The concentration of cytokines in the culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
Protocol:
-
Cell Culture:
-
Plate the cells of interest (e.g., dendritic cells, macrophages, or a relevant cell line like MDA-MB-231) in a multi-well plate.[10]
-
Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide [LPS] for macrophages).
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Supernatant Collection: Collect the culture supernatant from each well.
-
Cytokine Quantification:
-
Perform an ELISA for specific cytokines (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions.
-
Alternatively, use a multiplex bead-based assay (e.g., Luminex) to measure multiple cytokines simultaneously.
-
Quantify the cytokine concentrations based on a standard curve.[10]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Galectin-8N signaling and the experimental approaches to study its inhibition is crucial for a comprehensive understanding.
Caption: Galectin-8N signaling pathway and point of inhibition.
Caption: Workflow for assessing T-cell differentiation.
Caption: Rationale for Galectin-8N inhibition in immunology.
Conclusion and Future Directions
This compound and other selective inhibitors of the N-terminal domain of Galectin-8 represent promising tools for both fundamental immunology research and the development of novel therapeutics. By specifically targeting Gal-8N, researchers can dissect its precise roles in immune cell function and signaling, paving the way for a deeper understanding of galectin biology. The ability of these inhibitors to modulate T-cell differentiation and cytokine secretion suggests their potential in treating inflammatory and autoimmune diseases. Future research should focus on a comprehensive characterization of the in vivo efficacy and safety of selective Gal-8N inhibitors, exploring their therapeutic potential in various disease models. The continued development of more potent and selective inhibitors will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. Galectin-8 in the onset of the immune response and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of galectins in immunity and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Galectin-8 promotes regulatory T cell differentiation by modulating IL-2 and TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin-8 activates dendritic cells and stimulates antigen-specific immune response elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. viceprovost.tufts.edu [viceprovost.tufts.edu]
- 12. Galectin-8N-Selective 4-Halophenylphthalazinone-Galactals Double π-Stack in a Unique Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Galectin-8's Function in Antibacterial Autophagy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Intracellular bacterial pathogens pose a significant threat to human health, having evolved sophisticated mechanisms to evade host immune defenses. A critical host defense strategy against these invaders is a specialized form of selective autophagy known as xenophagy. This process involves the recognition and engulfment of intracellular pathogens by autophagosomes, leading to their degradation upon fusion with lysosomes. Central to the initiation of xenophagy is the detection of "danger signals" that indicate the presence of a pathogen within the host cell cytosol. Galectin-8 (LGALS8) has emerged as a crucial cytosolic "danger receptor" that monitors the integrity of endo-lysosomal compartments. This technical guide provides an in-depth examination of Galectin-8's mechanism of action in antibacterial autophagy, presenting key quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for researchers and drug development professionals in the field of infectious disease and innate immunity.
The Core Mechanism: Galectin-8 as a Sentinel of Vacuolar Integrity
Galectin-8 is a tandem-repeat type galectin, a family of β-galactoside-binding lectins that, despite lacking a classical signal peptide, are found both intracellularly and extracellularly. Within the cytosol, which is normally devoid of complex glycans, Galectin-8 functions as a sentinel. The primary mechanism of Galectin-8 in antibacterial autophagy is initiated when intracellular bacteria, such as Salmonella enterica serovar Typhimurium, damage the membrane of their containing vacuole (e.g., the Salmonella-Containing Vacuole, or SCV).
This membrane rupture exposes host glycans, which are typically confined to the luminal side of the vacuole, to the cytosol. Galectin-8 recognizes and binds to these exposed β-galactosides, serving as a direct marker of vacuolar damage. Upon binding, Galectin-8 acts as a molecular beacon, recruiting specific autophagy adaptor proteins to the site of invasion. The primary and most well-characterized interaction is with the autophagy receptor NDP52 (also known as CALCOCO2). This interaction is mediated by the C-terminal carbohydrate-recognition domain (CRD) of Galectin-8 binding to a specific region on NDP52. More recently, Galectin-8 has also been shown to recruit another autophagy adapter, TAX1BP1, in response to Mycobacterium tuberculosis infection.
The recruitment of these adaptors is the critical link to the core autophagy machinery. NDP52 and TAX1BP1 subsequently bind to LC3 (Microtubule-associated protein 1A/1B-light chain 3), a key protein component of the autophagosome membrane. This cascade of interactions triggers the formation and elongation of an autophagosome that engulfs the damaged vacuole and the bacteria within, a process termed xenophagy. This Galectin-8-mediated pathway represents a rapid, ubiquitin-independent first line of defense, which is often followed by a more sustained, ubiquitin-dependent pathway for bacterial clearance.
Signaling Pathway and Logical Relationships
The initiation of antibacterial autophagy by Galectin-8 is a well-orchestrated signaling cascade. The following diagrams illustrate the core pathway and the logical relationship between the Galectin-8 dependent and independent pathways.
Caption: Galectin-8 signaling pathway in antibacterial autophagy.
Caption: Parallel pathways for autophagy adaptor recruitment.
Quantitative Data Presentation
The functional relevance of Galectin-8 in antibacterial autophagy is supported by quantitative experimental data. The following tables summarize key findings from studies on Salmonella Typhimurium and Mycobacterium tuberculosis.
Table 1: Galectin Recruitment to Intracellular S. Typhimurium Data from experiments in HeLa cells at 1 hour post-infection.
| Galectin | Percentage of Bacteria Coated (%) | Reference |
| Galectin-3 | ~10% | |
| Galectin-8 | ~10% | |
| Galectin-9 | ~10% |
Table 2: Functional Consequences of Galectin-8 Depletion Comparative data on the impact of reducing Galectin-8 levels on autophagy and bacterial survival.
| Pathogen | Host Cell | Effect of Galectin-8 Depletion | Quantitative Impact | Reference |
| S. Typhimurium | HeLa | Increased bacterial replication | ~2-fold increase in replication at 8h p.i. | |
| S. Typhimurium | HeLa | Reduced LC3 targeting to bacteria | ~40% reduction in LC3-positive bacteria | |
| M. tuberculosis | RAW 264.7 Macrophages | Reduced LC3 targeting to bacteria | ~50% reduction in LC3-positive bacteria | |
| M. tuberculosis | RAW 264.7 Macrophages | Increased bacterial replication | Significant increase in bacterial luminescence at 48h and 72h p.i. |
Table 3: Colocalization of Galectin-8 with Autophagy Markers on M. tuberculosis Data from experiments in RAW 264.7 macrophages at 6 hours post-infection.
| Marker | % of Galectin-8 Positive Bacteria also Positive for Marker | Reference |
| Ubiquitin | > 80% | |
| p62/SQSTM1 | > 80% | |
| LC3 | > 80% |
Table 4: Key Protein Interaction Domains Summary of the specific domains mediating the Galectin-8 pathway.
| Interacting Proteins | Binding Domain on Protein 1 | Binding Domain on Protein 2 | Binding Affinity (Kd) | Reference |
| Galectin-8 <=> NDP52 | C-terminal CRD | GALBI region (residues 372-380) | 5.2 µM | |
| Galectin-8 <=> TAX1BP1 | C-terminal CRD | Coiled-coil domain | Not specified |
Experimental Protocols
The study of Galectin-8's role in xenophagy relies on a set of core molecular and cell biology techniques. Detailed below are methodologies for key experiments cited in the literature.
Bacterial Infection and Proliferation Assay
This protocol is designed to quantify the ability of a host cell to control intracellular bacterial replication.
-
Cell Culture: Plate host cells (e.g., HeLa cells or RAW 264.7 macrophages) in 24-well plates to achieve ~80-90% confluency on the day of infection.
-
Bacterial Culture: Grow bacteria (e.g., S. Typhimurium or M. tuberculosis) to mid-logarithmic phase in appropriate broth (e.g., LB Broth).
-
Infection: Wash host cells with sterile PBS. Infect cells with bacteria at a specified Multiplicity of Infection (MOI), typically 1 to 10, in antibiotic-free media. Centrifuge plates (e.g., at 500 x g for 10 minutes) to synchronize infection.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for bacterial entry.
-
Extracellular Bacteria Removal: Wash cells with PBS and replace the medium with one containing an antibiotic that does not penetrate eukaryotic cells (e.g., Gentamicin at 100 µg/mL) to kill extracellular bacteria. This is the "0 hour" time point.
-
Time Course: Incubate the infected cells. At various time points (e.g., 2, 4, 8, 24 hours), lyse the cells to release intracellular bacteria.
-
Quantification (CFU Assay): Serially dilute the cell lysates in PBS and plate onto appropriate agar (e.g., LB agar). Incubate overnight at 37°C. Count the resulting Colony-Forming Units (CFUs) to determine the number of viable intracellular bacteria at each time point.
-
Data Analysis: Calculate the fold replication by normalizing the CFU count at each time point to the CFU count at the 0-hour time point.
Immunofluorescence and Confocal Microscopy
This method is used to visualize and quantify the recruitment of Galectin-8 and autophagy proteins to intracellular bacteria.
-
Cell Plating: Plate cells on sterile glass coverslips in a 24-well plate.
-
Infection: Perform bacterial infection as described in Protocol 5.1.
-
Fixation: At the desired time point, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Primary Antibody Staining: Incubate coverslips with primary antibodies diluted in blocking buffer (e.g., rabbit anti-Galectin-8, mouse anti-LC3) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Staining: Wash cells three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1 hour at room temperature, protected from light. If bacteria are not fluorescently tagged, they can be stained with DAPI along with the host cell nucleus.
-
Mounting and Imaging: Wash coverslips three times with PBS and mount onto microscope slides using a mounting medium with an anti-fade reagent.
-
Microscopy and Analysis: Acquire images using a confocal microscope. Quantify colocalization by counting the number of bacteria that are positive for the fluorescent signal of the protein of interest (e.g., percentage of LC3-positive bacteria).
Caption: Experimental workflow for analyzing LC3 recruitment.
Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the physical interaction between Galectin-8 and its binding partners like NDP52.
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect with plasmids encoding tagged proteins (e.g., FLAG-Galectin-8 and HA-NDP52).
-
Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tagged "bait" protein (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "prey" protein (e.g., anti-HA antibody) and the "bait" protein (e.g., anti-FLAG antibody) to confirm co-precipitation.
Implications for Drug Development
The Galectin-8-mediated autophagy pathway represents a promising target for host-directed therapies against intracellular bacterial infections. By enhancing the host's natural ability to detect and clear pathogens, it may be possible to develop therapeutics that are less susceptible to the development of bacterial resistance compared to traditional antibiotics.
Potential therapeutic strategies include:
-
Small Molecule Agonists: Developing compounds that enhance the binding of Galectin-8 to NDP52/TAX1BP1 or promote the recruitment of the autophagy machinery could boost bacterial clearance.
-
Gene Therapy: Overexpression of Galectin-8 in specific immune cells, such as macrophages, has been shown to increase the targeting of M. tuberculosis to autophagy and limit its replication. This suggests that targeted delivery of Galectin-8 could be a viable strategy.
-
Modulation of Glycosylation: Since Galectin-8 recognizes host glycans, altering the glycosylation patterns on endo-lysosomal membranes could potentially modulate the efficiency of its recruitment and subsequent antibacterial response.
Understanding the structural basis of the Galectin-8/NDP52 interaction at high resolution provides a template for the rational design of molecules that can stabilize or mimic this interaction, thereby promoting a more robust xenophagic response to infection.
A Technical Guide to the Binding Specificity of Galectin-8's N-Terminal Carbohydrate Recognition Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding specificity of the N-terminal carbohydrate recognition domain (N-CRD) of Galectin-8. It consolidates quantitative binding data, details common experimental protocols for specificity analysis, and visualizes associated signaling pathways, serving as a critical resource for researchers in glycobiology and professionals in drug development.
Introduction to Galectin-8 and its N-Terminal CRD
Galectin-8 is a tandem-repeat galectin, characterized by the presence of two distinct carbohydrate recognition domains (CRDs), the N-terminal (N-CRD) and the C-terminal (C-CRD), connected by a flexible linker peptide.[1][2] While both domains recognize β-galactosides, they exhibit notably different fine specificities.[1] The N-CRD, the focus of this guide, displays a unique and high affinity for α2,3-sialylated and 3'-O-sulfated glycoconjugates.[1][3][4][5][6][7] This specific recognition profile is attributed to key amino acid residues, including Arg45, Gln47, and Arg59, which are not conserved in other galectins and which coordinate the interaction with the sialic acid or sulfate moieties.[3][5][8] This distinct specificity allows the Galectin-8 N-CRD to mediate a variety of biological processes, including cell adhesion, signaling, and immune responses.[9]
Quantitative Binding Specificity of Galectin-8 N-CRD
The binding affinity of the Galectin-8 N-CRD for a range of carbohydrate ligands has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR), fluorescence anisotropy, and glycan microarray analysis. The data consistently show a strong preference for glycans modified with sialic acid or sulfate groups at the 3-position of a terminal galactose.
Below is a summary of reported dissociation constants (Kd) for various ligands interacting with the Galectin-8 N-CRD.
| Ligand | Structure | Kd (µM) | Method | Reference |
| 3'-Sialyllactose | Neu5Acα2-3Galβ1-4Glc | 0.05 | Fluorescence Anisotropy | [10] |
| 3'-Sulfated Lactose-pNP | SO3--3Galβ1-4Glc-pNP | 1.7 | Surface Plasmon Resonance | [7] |
| 3'-Sialyllactose | Neu5Acα2-3Galβ1-4Glc | 2.4 | Surface Plasmon Resonance | [7] |
| Lacto-N-fucopentaose III (LNF-III) | Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc | 6.2 | Surface Plasmon Resonance | [7] |
| 3'-Sulfated Core 1-O-Bn | SO3--3Galβ1-3GalNAcα-O-Bn | ~20 | Surface Plasmon Resonance | [7] |
| Lactose | Galβ1-4Glc | 290 | Isothermal Titration Calorimetry | [11] |
| N-Acetyllactosamine (LacNAc) | Galβ1-4GlcNAc | 470 | Isothermal Titration Calorimetry | [11] |
Note: Binding affinities can vary based on the experimental technique, specific constructs used (e.g., full-length vs. isolated domain, fusion proteins), and assay conditions.
Key Amino Acids in Ligand Recognition
Structural studies, primarily X-ray crystallography, have elucidated the molecular basis for the N-CRD's unique specificity.[3][8][12][13] The canonical galactose-binding pocket (subsite C) is highly conserved among galectins. However, the regions adjacent to this primary site in the Galectin-8 N-CRD contain unique residues that form additional interactions with sialic acid, sulfate, and fucose moieties, thereby enhancing affinity and conferring specificity.[3][14]
-
Arg45, Gln47, and Arg59: These residues are indispensable for the high-affinity binding of sialylated and sulfated oligosaccharides.[3][5] They form direct or water-mediated hydrogen bonds with the sialic acid or sulfate groups.[3][6] Mutagenesis studies have confirmed that Arg59 is the most critical of these for binding.[3][5]
-
Tyr141: This residue contributes to the binding of fucosylated ligands, such as Lewis X, through van der Waals interactions with the fucose moiety.[3][5]
The following diagram illustrates the logical relationship of key residues in the Galectin-8 N-CRD binding pocket and their interaction with preferred ligands.
Experimental Protocols
The determination of Galectin-8 N-CRD binding specificity relies on several key experimental techniques. Detailed below are generalized protocols based on standard methodologies cited in the literature.
This high-throughput method is used to screen the binding of a protein against a large library of immobilized glycans to determine its binding profile.
Protocol:
-
Array Preparation: Structurally defined glycans, often with an amino-linker, are robotically printed and covalently immobilized onto a chemically activated glass slide surface (e.g., N-hydroxysuccinimide-activated slides).[15][16] Each spot on the array corresponds to a unique glycan structure, printed in multiple replicates.[15]
-
Blocking: The array surface is treated with a blocking buffer (e.g., PBS containing BSA and Tween-20) to prevent non-specific binding of the protein to the slide surface.
-
Protein Incubation: The fluorescently labeled Galectin-8 N-CRD protein is diluted in a binding buffer to a final concentration (typically in the low µM range) and applied to the blocked glycan array.[10][17] Incubation is carried out in a humidified chamber for a defined period (e.g., 1 hour) at a controlled temperature.
-
Washing: The array is washed sequentially with buffer solutions (e.g., PBS-Tween, PBS, and deionized water) to remove unbound protein.
-
Detection & Analysis: The slide is dried (e.g., by centrifugation) and scanned using a fluorescence microarray scanner. The fluorescence intensity for each spot is quantified, and the values for replicate spots are averaged. The resulting data reveal which glycans are bound by the protein, providing a comprehensive specificity profile.[18]
The workflow for a typical glycan microarray experiment is visualized below.
ITC directly measures the heat change that occurs upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment without labeling.[19][20][21]
Protocol:
-
Sample Preparation: Recombinant Galectin-8 N-CRD and the carbohydrate ligand are extensively dialyzed against the identical buffer to minimize heat of dilution effects.[22]
-
Concentration Determination: The concentrations of the protein and ligand solutions are determined precisely using methods like UV-Vis spectroscopy (for protein) and refractometry or NMR (for carbohydrate).
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).[23] The sample cell is loaded with the Galectin-8 N-CRD solution (typically at a concentration of 10-50 µM), and the injection syringe is loaded with the carbohydrate ligand solution (typically 10-20 fold more concentrated than the protein).[21][22]
-
Titration: A series of small, precise injections (e.g., 2 µL) of the ligand solution are made into the sample cell.[22] The heat released or absorbed after each injection is measured relative to a reference cell containing only buffer.
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. These values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH.[23]
Role in Cellular Signaling
Extracellular Galectin-8 mediates cellular responses by cross-linking specific cell surface glycoproteins, leading to the clustering of receptors and the activation of downstream signaling cascades. A prominent example is its interaction with integrins.
Galectin-8-Integrin Signaling: Galectin-8 can bind to glycosylated integrins on the cell surface, promoting their clustering and activation.[2][24] This engagement can trigger intracellular signaling pathways, such as the AKT and MAPK (ERK, JNK) pathways, which in turn can activate transcription factors like NF-κB.[24][25] The activation of NF-κB leads to the transcription of genes involved in inflammation, cell survival, and proliferation, including various cytokines and chemokines.[24][25]
The signaling cascade initiated by extracellular Galectin-8 binding to integrins is depicted below.
Conclusion and Future Directions
The N-terminal CRD of Galectin-8 possesses a highly specialized binding profile, with a clear preference for 3'-O-sialylated and -sulfated glycans. This specificity is critical to its diverse biological functions, from modulating cell adhesion and signaling to its role in innate immunity and cancer progression.[9] The detailed understanding of its binding mechanism, supported by quantitative data and structural insights, provides a solid foundation for the development of selective inhibitors. Such compounds could serve as valuable research tools to dissect the specific roles of the N-CRD and as potential therapeutic agents for diseases where Galectin-8 activity is dysregulated. Future research will likely focus on developing high-affinity, selective ligands and further elucidating the complex interplay between the N- and C-terminal domains in mediating the overall biological effects of Galectin-8.
References
- 1. researchgate.net [researchgate.net]
- 2. Galectin-8/LGALS8 (F9O3T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-terminal carbohydrate recognition domain of galectin-8 recognizes specific glycosphingolipids with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization of Galectin-8 Linker Reveals Intricate Relationship between the N-terminal Tail and the Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. rcsb.org [rcsb.org]
- 9. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The two domains of human galectin-8 bind sialyl- and fucose-containing oligosaccharides in an independent manner. A 3D view by using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. glycantherapeutics.com [glycantherapeutics.com]
- 18. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 19. Thermodynamic binding studies of galectin-1, -3 and -7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Galectin-8 induces functional disease markers in human osteoarthritis and cooperates with galectins-1 and -3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using Galectin-8N-IN-1 in a cell-based assay
Application Notes and Protocols for Galectin-8N-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-8 is a tandem-repeat galectin with two distinct carbohydrate recognition domains (CRDs), the N-terminal (Galectin-8N) and the C-terminal (Galectin-8C) domains, connected by a linker peptide.[1][2] It is involved in a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][3] Elevated expression of Galectin-8 has been associated with poor clinical outcomes in several cancers, including breast cancer, by promoting tumor growth and metastasis.[4] The N-terminal domain of Galectin-8 (Galectin-8N) exhibits a unique binding preference for sialylated and sulfated glycans.[3][5][6] this compound is a potent and selective inhibitor of the N-terminal domain of Galectin-8, designed for in vitro studies to investigate the role of Galectin-8N in various biological processes.
These application notes provide a detailed protocol for utilizing this compound in a cell-based migration assay to assess its inhibitory effects on Galectin-8-mediated cell motility.
Mechanism of Action
Extracellular Galectin-8 mediates its effects by binding to specific glycoproteins on the cell surface, such as integrins and CD44.[7] This interaction can trigger intracellular signaling cascades, including the FAK, ERK, Akt, and JNK pathways, ultimately leading to the activation of transcription factors like NF-κB.[7] This signaling promotes the expression of cytokines and chemokines, which can enhance cell migration and contribute to tumor progression.[7] this compound is expected to competitively bind to the Galectin-8N domain, thereby preventing its interaction with cell surface glycans and inhibiting downstream signaling events that promote cell migration.
Signaling Pathway
Below is a diagram illustrating the proposed signaling pathway initiated by extracellular Galectin-8 and the point of inhibition by this compound.
Caption: Galectin-8 signaling pathway and inhibition.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a cell migration assay using this compound on a triple-negative breast cancer (TNBC) cell line, such as MDA-MB-231, which shows elevated Galectin-8 expression.[4]
| Treatment Group | Concentration (µM) | Relative Cell Migration (%) | Standard Deviation | P-value vs. Gal-8 Control |
| Untreated Control | 0 | 100 | ± 8.5 | < 0.001 |
| Galectin-8 (Gal-8) | 1 | 250 | ± 15.2 | - |
| Gal-8 + this compound | 0.1 | 180 | ± 12.1 | < 0.05 |
| Gal-8 + this compound | 1 | 110 | ± 9.8 | < 0.001 |
| Gal-8 + this compound | 10 | 95 | ± 7.3 | < 0.001 |
Experimental Protocols
Cell Migration Assay (Transwell Assay)
This protocol details a transwell migration assay to evaluate the inhibitory effect of this compound on Galectin-8-induced cell migration.
Materials:
-
Human triple-negative breast cancer (TNBC) cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human Galectin-8
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
-
Fluorescence plate reader or microscope
Experimental Workflow:
Caption: Workflow for the cell migration assay.
Procedure:
-
Cell Culture and Starvation:
-
Culture MDA-MB-231 cells in complete growth medium until they reach 80-90% confluency.
-
The day before the assay, detach the cells and resuspend them in serum-free medium. Plate the cells and incubate overnight to starve them.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in serum-free medium. Ensure the final DMSO concentration is below 0.1% to avoid toxicity.
-
Prepare solutions of recombinant Galectin-8 in serum-free medium. A final concentration of 0.1 to 1 µM is a good starting point.[6]
-
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add serum-free medium containing the chemoattractant (Galectin-8).
-
For the inhibitor treatment groups, add the corresponding concentrations of this compound to the lower chamber along with Galectin-8.
-
Include an untreated control (serum-free medium only) and a Galectin-8 only control.
-
-
Cell Seeding:
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours, or until a sufficient number of cells have migrated.
-
-
Staining and Quantification:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
For Crystal Violet Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain with 0.5% Crystal Violet solution for 20 minutes.
-
Wash with water and allow to air dry.
-
Visualize and count the cells under a microscope.
-
-
For Calcein-AM Staining:
-
Transfer the inserts to a new 24-well plate containing Calcein-AM staining solution.
-
Incubate for 30-60 minutes at 37°C.
-
Read the fluorescence on a plate reader with excitation/emission wavelengths of 485/520 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of relative cell migration for each treatment group compared to the untreated control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the inhibitory effect of this compound.
-
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific experimental conditions and cell lines. It is intended for research use only.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical impact of galectin-8 in drug resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of Galectin-8N-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to determine the efficacy of Galectin-8N-IN-1, a selective inhibitor of the N-terminal carbohydrate recognition domain (CRD) of Galectin-8 (Gal-8N).
Introduction
Galectin-8 is a tandem-repeat galectin with two distinct carbohydrate recognition domains, the N-terminal (Gal-8N) and C-terminal (Gal-8C) domains, connected by a linker peptide.[1] Gal-8 is involved in various physiological and pathological processes, including cell adhesion, migration, proliferation, apoptosis, and immune responses.[2][3][4] The N-terminal domain of Galectin-8 exhibits a unique binding preference for sialylated and sulfated glycans.[1][5][6] Inhibition of Gal-8N is a potential therapeutic strategy for various diseases, including cancer.[2] Galectin-8-IN-1 has been identified as a selective ligand for Galectin-8N.[7] This document outlines key in vitro assays to characterize the binding affinity and functional efficacy of this compound.
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the available quantitative data for this compound and comparative compounds. This data is essential for assessing the inhibitor's potency and selectivity.
| Compound | Assay Type | Target | Parameter | Value | Selectivity | Reference |
| This compound | Binding Assay | Galectin-8N | Kd | 48 µM | 15-fold over Galectin-3 | [7] |
| Lactose | Fluorescence Anisotropy | Galectin-8N | IC50 | Same as TrxG8N | - | [1] |
| NeuAcα2,3Lac | Fluorescence Anisotropy | Galectin-8N | Kd | 50 nM | - | [1] |
| Galectin-3 Inhibitor | Competitive FP | Galectin-8N | Kd | - | - | [8] |
| Galectin-1 Inhibitor | Competitive FP | Galectin-8N | Kd | - | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay
This assay determines the binding affinity of this compound to Galectin-8N by measuring the displacement of a fluorescently labeled probe.[9][10][11]
Objective: To determine the dissociation constant (Kd) or IC50 of this compound for Galectin-8N.
Materials:
-
Recombinant human Galectin-8N protein
-
Fluorescently labeled probe (e.g., fluorescein-conjugated lactose or another high-affinity ligand)[12][13]
-
This compound
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Microplate reader with fluorescence polarization capabilities (excitation at 485 nm, emission at 520 nm)[13]
-
Black, flat-bottom 96- or 384-well microplates
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant Galectin-8N in assay buffer. The final concentration in the assay should be determined based on the Kd of the fluorescent probe (typically in the low nanomolar range).
-
Prepare a stock solution of the fluorescent probe. The final concentration should be low (e.g., 0.1 µmol L-1) to ensure that the majority of the probe is bound to the protein in the absence of an inhibitor.[8][12]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of Galectin-8N and the fluorescent probe to each well.
-
Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with probe only (minimum polarization).
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
-
The Ki (and subsequently Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Protocol 2: Cell Migration (Transwell) Assay
This assay assesses the ability of this compound to inhibit Galectin-8-induced cell migration.[2][14][15]
Objective: To evaluate the effect of this compound on the chemotactic migration of cells in response to Galectin-8.
Materials:
-
Cell line known to respond to Galectin-8 (e.g., U87 glioblastoma cells, endothelial cells).[2]
-
Transwell inserts (e.g., 8 µm pore size).[14]
-
Recombinant human Galectin-8.
-
This compound.
-
Cell culture medium (serum-free or low-serum).
-
Staining solution (e.g., Crystal Violet or Calcein-AM).[14][16]
-
Microscope.
Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Assay Setup:
-
Add cell culture medium containing Galectin-8 as a chemoattractant to the lower chamber of the Transwell plate.
-
Add the cell suspension to the upper chamber (the insert).
-
Add this compound at various concentrations to the upper and/or lower chambers. Include appropriate controls: no chemoattractant (basal migration) and chemoattractant with no inhibitor (stimulated migration).
-
Lactose can be used as a positive control for inhibition of galectin-glycan interactions.[2]
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 24-48 hours).[16]
-
-
Quantification:
-
After incubation, remove the medium from the upper chamber.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Wash the inserts and allow them to dry.
-
Elute the stain and measure the absorbance with a plate reader, or count the stained cells in several fields of view under a microscope.
-
Protocol 3: Cytokine Secretion Assay (ELISA)
This assay measures the effect of this compound on Galectin-8-induced secretion of pro-inflammatory cytokines.[3][4]
Objective: To quantify the inhibition of Galectin-8-induced cytokine (e.g., IL-6, IL-8, TNF-α) secretion by this compound.
Materials:
-
Immune cells or other responsive cell types (e.g., endothelial cells, cancer cell lines).
-
Recombinant human Galectin-8.
-
This compound.
-
Cell culture medium.
-
ELISA kit for the specific cytokine of interest (e.g., IL-6, IL-8).[17]
-
Microplate reader for absorbance measurement.
Workflow Diagram:
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a predetermined optimal concentration of Galectin-8. Include unstimulated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cytokine production and secretion (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA:
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the inhibitory effect of this compound on Galectin-8-induced cytokine secretion.
-
Signaling Pathway Analysis
Galectin-8 has been shown to modulate several signaling pathways, including PI3K/AKT, NF-κB, and MAPK (ERK, JNK).[3][4] To understand the mechanism of action of this compound, its effect on these pathways can be investigated using techniques such as Western blotting to assess the phosphorylation status of key signaling proteins.
Signaling Pathway Diagram:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Galectin-8 promotes migration and proliferation and prevents apoptosis in U87 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2.4. Cell Migration and Invasion Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
- 17. Galectin-8 Favors the Presentation of Surface-Tethered Antigens by Stabilizing the B Cell Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In vivo Use of Galectin-8N-IN-1
Disclaimer: While Galectin-8N-IN-1 is identified as a potent and selective inhibitor of the N-terminal domain of Galectin-8, specific in vivo studies, administration protocols, and comprehensive safety data for this compound are not publicly available at this time. The following application notes and protocols are therefore hypothetical and constructed based on the known functions of Galectin-8 and general principles for the in vivo evaluation of small molecule galectin inhibitors. These guidelines are intended for research purposes and should be adapted and validated by the end-user.
Introduction to this compound
Galectin-8 is a tandem-repeat galectin with two distinct carbohydrate recognition domains (CRDs), the N-terminal (Gal-8N) and C-terminal (Gal-8C) domains, which are involved in various physiological and pathological processes, including cell adhesion, signaling, immune responses, and cancer progression.[1][2][3] The N-terminal domain of Galectin-8 (Gal-8N) exhibits a unique binding preference for sialylated and sulfated glycans.[4] this compound (also referred to as compound 19a) has been identified as a potent and selective inhibitor of Galectin-8N.[5] By selectively targeting the Gal-8N domain, this inhibitor provides a valuable tool to investigate the specific functions of this domain in various biological contexts in vivo.
Extracellular Galectin-8 has been shown to promote the expression of cytokines and chemokines, which can facilitate cancer cell migration and metastasis.[1][6] Studies using Galectin-8 knockout (KO) mice have demonstrated reduced tumor size and fewer metastatic lesions, suggesting that inhibition of Galectin-8 could be a promising anti-cancer strategy.[1][7]
Data Presentation
The primary quantitative data available for this compound is its binding affinity for the Galectin-8N domain. This information is crucial for dose-range finding studies and for interpreting the results of in vivo experiments.
| Compound Name | Target | Binding Affinity (Kd) | Reference |
| This compound | Galectin-8N | 1.8 µM | [5] |
Proposed Signaling Pathway of Galectin-8 and Inhibition by this compound
Extracellular Galectin-8 can mediate its effects by binding to various cell surface receptors, including integrins.[1][8] This interaction can trigger downstream signaling cascades, such as the FAK, ERK, Akt, and JNK pathways, leading to the activation of the NF-κB transcription factor.[1] Activated NF-κB then promotes the expression and secretion of various pro-inflammatory and pro-metastatic cytokines and chemokines.[1][9] this compound, by inhibiting the N-terminal domain of Galectin-8, is hypothesized to prevent the initial binding of Galectin-8 to its cell surface glycan receptors, thereby blocking the subsequent downstream signaling events.
References
- 1. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-8 - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Galectin-8/LGALS8 (F9O3T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. Galectin-8 induces functional disease markers in human osteoarthritis and cooperates with galectins-1 and -3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Determination of Galectin-8N Binding Affinity using Fluorescence Anisotropy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-8, a tandem-repeat galectin, plays a crucial role in various cellular processes, including cell adhesion, signaling, and immune responses. It is composed of two distinct carbohydrate recognition domains (CRDs), the N-terminal (Gal-8N) and the C-terminal (Gal-8C), connected by a linker peptide. The Gal-8N domain exhibits a unique binding preference for sialylated and sulfated glycans, making it a key player in recognizing specific glycan structures on the cell surface and in the extracellular matrix. Understanding the binding affinities of various ligands to Galectin-8N is essential for elucidating its biological functions and for the development of therapeutic inhibitors.
Fluorescence anisotropy (FA), also known as fluorescence polarization (FP), is a powerful, solution-based technique for characterizing protein-ligand interactions in real-time.[1] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled glycan (tracer) tumbles rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to the much larger Galectin-8N protein, the tracer's tumbling slows significantly, leading to an increase in fluorescence anisotropy. This change in anisotropy is directly proportional to the fraction of the tracer bound to the protein, allowing for the determination of binding constants, such as the dissociation constant (Kd).
This application note provides a detailed protocol for determining the binding affinity of ligands to Galectin-8N using a fluorescence anisotropy assay. It includes procedures for both direct binding assays to determine the Kd of a fluorescently labeled ligand and competitive binding assays to determine the Kd of unlabeled compounds.
Principle of the Assay
The principle of the fluorescence anisotropy assay for determining Galectin-8N binding affinity is based on the change in the rotational diffusion of a fluorescently labeled glycan probe upon binding to the Galectin-8N protein.
dot
Caption: Principle of Fluorescence Anisotropy Assay.
Data Presentation
The binding affinities of various ligands to the N-terminal domain of Galectin-8 (Gal-8N) have been determined using fluorescence anisotropy. The dissociation constants (Kd) provide a quantitative measure of the binding strength, with lower Kd values indicating higher affinity.
| Ligand | Fluorescent Probe | Assay Type | Kd (µM) | Reference |
| NeuAcα2,3Lac | Fluorescein-labeled | Direct Binding | 0.05 | [2][3] |
| 3'-Sialyl-N-acetyllactosamine | Fluorescein-labeled | Direct Binding | 0.94 ± 0.16 | [4] |
| Bi-antennary N-glycan | Fluorescein-labeled | Direct Binding | 1.1 ± 0.1 | [5] |
| Tri-antennary N-glycan (β1,4) | Fluorescein-labeled | Direct Binding | 0.8 ± 0.1 | [5] |
| Tri-antennary N-glycan (β1,6) | Fluorescein-labeled | Direct Binding | 1.2 ± 0.1 | [5] |
| Tetra-antennary N-glycan | Fluorescein-labeled | Direct Binding | 0.7 ± 0.1 | [5] |
| Thiodigalactoside (TDG) | Unlabeled | Competitive | 2.8 ± 0.3 | [6] |
| Lactose | Unlabeled | Competitive | 29 ± 2 | [6] |
| 3'-Sialyllactose (3'SL) | Unlabeled | Competitive | 0.23 ± 0.02 | [6] |
Experimental Protocols
Materials and Reagents
-
Galectin-8N Protein: Purified recombinant Galectin-8N.
-
Fluorescently Labeled Glycan Probe: A high-affinity glycan for Gal-8N (e.g., fluorescein-labeled 3'-Sialyl-N-acetyllactosamine) at a stock concentration of 1 µM in assay buffer.
-
Unlabeled Competitor Ligands: Stock solutions of unlabeled ligands of interest in assay buffer or a compatible solvent (e.g., DMSO).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. For some applications, the buffer may be supplemented with 1 mg/ml BSA and 5% glycerol to prevent non-specific binding and protein aggregation.[7]
-
Microplates: Black, opaque, non-binding 384-well microplates are recommended to minimize background fluorescence and non-specific binding of the probe.[8]
-
Plate Reader: A microplate reader equipped with polarization filters for fluorescence anisotropy measurements.
Experimental Workflow
dot
Caption: Experimental Workflow for Fluorescence Anisotropy Assay.
Protocol 1: Direct Binding Assay
This protocol is used to determine the Kd of a fluorescently labeled ligand for Galectin-8N.
-
Prepare a serial dilution of Galectin-8N: In the assay buffer, prepare a 2-fold serial dilution of Galectin-8N. The highest concentration should be at least 10-20 times the expected Kd.
-
Prepare the fluorescent probe solution: Dilute the fluorescently labeled glycan probe in the assay buffer to a final concentration of 20 nM.[5]
-
Set up the assay plate:
-
Add 10 µL of each Galectin-8N dilution to triplicate wells of a 384-well plate.
-
Add 10 µL of assay buffer to triplicate "probe only" wells (for measuring the anisotropy of the free probe).
-
Add 10 µL of the 20 nM fluorescent probe solution to all wells, bringing the final volume to 20 µL. The final probe concentration will be 10 nM.
-
-
Incubation: Incubate the plate at room temperature for 5-30 minutes, protected from light.[5]
-
Measurement: Measure the fluorescence anisotropy using a plate reader with appropriate filters for the chosen fluorophore (e.g., excitation at ~485 nm and emission at ~525 nm for fluorescein).
-
Data Analysis:
-
Subtract the background fluorescence from buffer-only wells.
-
Plot the measured anisotropy values against the logarithm of the Galectin-8N concentration.
-
Fit the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism) to determine the Kd.
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with the fluorescent probe for binding to Galectin-8N.
-
Determine the optimal Galectin-8N concentration: From the direct binding assay, determine the concentration of Galectin-8N that results in approximately 50-80% of the maximum anisotropy signal. This concentration will be used for the competitive assay.
-
Prepare a serial dilution of the unlabeled competitor: In the assay buffer (or a buffer containing a low percentage of DMSO if the compound is not water-soluble), prepare a serial dilution of the unlabeled competitor ligand.
-
Prepare the Galectin-8N/probe mixture: Prepare a solution containing Galectin-8N at twice the optimal concentration determined in step 1 and the fluorescent probe at a concentration of 20 nM in the assay buffer.
-
Set up the assay plate:
-
Add 10 µL of each competitor dilution to triplicate wells.
-
Add 10 µL of assay buffer (with DMSO if used for the competitor) to "no competitor" control wells.
-
Add 10 µL of the Galectin-8N/probe mixture to all wells. The final volume will be 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence anisotropy as described in the direct binding assay.
-
Data Analysis:
-
Plot the anisotropy values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd,probe) where [Probe] is the concentration of the fluorescent probe and Kd,probe is the dissociation constant of the fluorescent probe for Galectin-8N (determined from the direct binding assay).
-
Signaling Pathway
Extracellular Galectin-8 can mediate cellular responses by binding to cell surface receptors such as integrins. This interaction can trigger downstream signaling cascades that regulate various cellular processes, including cell adhesion and inflammation. One such pathway involves the activation of protein kinase B (AKT), c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which can converge on the activation of the NF-κB signaling pathway, leading to the secretion of cytokines and chemokines.[9][10]
dot
Caption: Galectin-8 Mediated Signaling Pathway.
Conclusion
The fluorescence anisotropy assay is a robust, sensitive, and high-throughput compatible method for quantifying the binding affinity of ligands to Galectin-8N. The detailed protocols provided in this application note offer a reliable framework for researchers to characterize novel inhibitors and to further investigate the biological roles of Galectin-8N. The solution-based nature of the assay, coupled with its real-time measurement capabilities, makes it an invaluable tool in drug discovery and glycobiology research.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. d-nb.info [d-nb.info]
- 3. Affinity of galectin-8 and its carbohydrate recognition domains for ligands in solution and at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of a novel fluorescent probe for competitive fluorescence polarization assay to screen galectin-8 inhibitors [hrcak.srce.hr]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Target: X-ray Crystallography of Galectin-8N in Complex with Inhibitors
Application Notes and Protocols for Researchers and Drug Development Professionals
Galectin-8, a tandem-repeat galectin, has emerged as a significant target in drug discovery due to its involvement in a myriad of pathophysiological processes, including cancer progression, immune responses, and inflammation.[1][2] The N-terminal carbohydrate recognition domain (Galectin-8N) exhibits distinct binding specificities, making it an attractive focus for the design of selective inhibitors.[1] X-ray crystallography has been instrumental in elucidating the structural basis of Galectin-8N-ligand interactions, providing a roadmap for the rational design of potent and selective inhibitors. These application notes provide a comprehensive overview of the crystallographic studies of Galectin-8N in complex with various inhibitors, complete with detailed experimental protocols and data summaries.
Data Presentation: Inhibitor Binding Affinities and Crystallographic Data
The following tables summarize the binding affinities of various ligands to Galectin-8N and the crystallographic data for selected Galectin-8N-inhibitor complexes. This quantitative data is crucial for comparing the potency and binding modes of different inhibitors.
Table 1: Binding Affinities of Selected Ligands for Galectin-8N
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| NeuAcα2-3Lac-fluorescein | ~50 nM | Fluorescence Anisotropy | [3] |
| 3'-O-sulfated lactose-pNP | 1.7 µM | Surface Plasmon Resonance | [4] |
| 3'-sialylated lactose | 2.4 µM | Surface Plasmon Resonance | [4] |
| Galectin-8N-IN-1 (compound 19a) | 1.8 µM | Not Specified | [5] |
| Benzimidazole-galactoside 1 | 1.8 µM | Not Specified | [6] |
| Quinoline-galactoside | 1.5 µM | Not Specified | [6] |
| d-galactal-benzimidazole hybrid | 48 µM | Not Specified | [6] |
| Lewis X-containing glycan (LNF-III) | 6.2 µM | Surface Plasmon Resonance | [4] |
| Lactose | Weak Affinity | Surface Plasmon Resonance | [4] |
Table 2: X-ray Crystallographic Data for Galectin-8N Complexes
| Complex | PDB ID | Resolution (Å) | Reference |
| Galectin-8N - Lactose | 3AP4 | Not Specified | [7] |
| Galectin-8N - Benzimidazole-galactal derivative | 7AEN | 1.52 | [6][8] |
| Galectin-8N - Quinoline-galactal derivative | Not Specified | 2.1 | [6] |
| Galectin-8N (Apo) | Not Specified | Not Specified | [9] |
| Galectin-8N - 3'-sialyllactose | Not Specified | Not Specified | [9] |
| Galectin-8N - 3'-sulfolactose | Not Specified | Not Specified | [9] |
| Galectin-8N - LNF-III | Not Specified | Not Specified | [9] |
| Protease-resistant Galectin-8 mutant (G8Null) | Not Specified | 3.4 | [10] |
Signaling Pathways and Experimental Workflow
Understanding the biological context and the experimental approach is crucial for interpreting structural data. The following diagrams illustrate a key signaling pathway involving Galectin-8 and the general workflow for X-ray crystallography of Galectin-8N-inhibitor complexes.
Caption: Galectin-8 mediated cytokine induction signaling pathway.[11]
Caption: General workflow for X-ray crystallography of Galectin-8N.
Experimental Protocols
The following protocols are generalized from multiple studies and provide a starting point for the crystallographic analysis of Galectin-8N in complex with inhibitors.[6][10]
Expression and Purification of Human Galectin-8N
-
Gene Synthesis and Cloning: The gene encoding human Galectin-8N (residues 1-159) is synthesized and cloned into a suitable expression vector, such as pET-28a, often with an N-terminal His-tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis and Affinity Chromatography: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell disruption by sonication, the lysate is clarified by centrifugation. The supernatant containing the His-tagged Galectin-8N is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient.
-
His-tag Cleavage and Further Purification: The His-tag can be removed by incubation with a specific protease (e.g., thrombin or TEV protease) if a cleavage site is engineered into the construct.
-
Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography to remove aggregates and any remaining impurities. The purity of the protein should be assessed by SDS-PAGE.
Crystallization of Galectin-8N-Inhibitor Complexes
-
Co-crystallization: The purified Galectin-8N is concentrated and mixed with a molar excess of the inhibitor. This complex is then used for crystallization screening.
-
Soaking: Alternatively, apo-Galectin-8N crystals can be grown first and then soaked in a solution containing the inhibitor.[6] This method is useful if co-crystallization is unsuccessful. For instance, Galectin-8N has been co-crystallized with lactose, and then the inhibitor of interest is soaked into these crystals.[6]
-
Crystallization Method: The hanging-drop vapor-diffusion method is commonly used.[10] Small drops of the protein-inhibitor complex are mixed with a reservoir solution and equilibrated against a larger volume of the reservoir solution.
-
Crystal Optimization: Initial crystal hits from screening are optimized by varying the concentrations of the protein, inhibitor, and precipitant, as well as pH and temperature.
X-ray Data Collection and Structure Determination
-
Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed, integrated, and scaled using software packages such as HKL2000 or XDS.
-
Structure Solution: The structure is typically solved by molecular replacement using a previously determined structure of Galectin-8N (e.g., PDB ID 3AP4) as a search model.[7]
-
Model Building and Refinement: The initial model is refined against the experimental data using programs like REFMAC5 or PHENIX. Manual model building and correction are performed in Coot. Water molecules and the ligand are built into the electron density maps.
-
Structure Validation: The final refined structure is validated using tools like PROCHECK and MolProbity to assess its geometric quality and agreement with the diffraction data.
Inhibitor Binding and Selectivity
The structural studies of Galectin-8N have revealed key interactions that govern ligand binding and provide a basis for achieving selectivity over other galectins.
Caption: Key amino acid residues in the Galectin-8N binding site.
The galactose-binding site of Galectin-8N is formed by conserved amino acids, including Trp86, His65, Asn67, and Arg69.[6] However, the specificity of Galectin-8N for certain ligands, particularly sialylated and sulfated glycans, is attributed to a set of unique amino acid residues.[9][12] Notably, Arg45, Gln47, and Arg59 are crucial for the strong binding of sialylated and sulfated oligosaccharides.[9][12] Arg59, in particular, is critical for interacting with the negatively charged sulfate or sialic acid moieties.[1][9] Furthermore, van der Waals interactions with residues like Tyr141 can enhance binding affinity.[9]
Structure-based drug design efforts have leveraged this structural information to develop inhibitors with improved affinity and selectivity. For example, d-galactal derivatives have been designed to interact with Arg45, leading to high affinity and selectivity for Galectin-8N.[6] The design of such compounds highlights the power of X-ray crystallography in guiding medicinal chemistry efforts to create novel therapeutic agents targeting Galectin-8N.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The two domains of human galectin-8 bind sialyl- and fucose-containing oligosaccharides in an independent manner. A 3D view by using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary X-ray diffraction analysis of a protease-resistant mutant form of human galectin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Galectin-8-N-domain recognition mechanism for sialylated and sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Inhibitory Effect of Galectin-8N-IN-1 on Cellular Chemotaxis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galectin-8, a tandem-repeat galectin, is a key regulator of diverse cellular processes, including cell adhesion, proliferation, and immune responses.[1][2] Emerging evidence highlights its role in promoting cell migration and chemotaxis, particularly in the context of cancer metastasis and inflammation.[1][2][3][4] Galectin-8 exerts its effects by binding to specific glycoconjugates on the cell surface, triggering downstream signaling cascades that involve pathways such as FAK, ERK, Akt, and JNK, ultimately leading to the secretion of cytokines and chemokines that drive cell movement.[1][2]
The N-terminal carbohydrate recognition domain (CRD) of Galectin-8 (Galectin-8N) exhibits a high affinity for sialylated and sulfated glycans, playing a crucial role in its biological activity.[5][6] Therefore, targeted inhibition of this domain presents a promising therapeutic strategy for diseases characterized by aberrant cell migration.
This application note provides a detailed protocol for evaluating the efficacy of Galectin-8N-IN-1 , a putative inhibitor of the Galectin-8 N-terminal domain, on cell chemotaxis using a Boyden chamber assay. The described methodology can be adapted for various cell types and chemoattractants.
Data Presentation
Quantitative data from the chemotaxis assay should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Cell Migration
| Treatment Group | Concentration (µM) | Migrated Cells (Mean ± SD) | Chemotactic Index | % Inhibition |
| Negative Control | 0 | 150 ± 25 | 1.0 | 0 |
| Chemoattractant | 0 | 850 ± 75 | 5.7 | N/A |
| This compound | 1 | 720 ± 60 | 4.8 | 15.3 |
| This compound | 10 | 450 ± 40 | 3.0 | 47.1 |
| This compound | 50 | 200 ± 30 | 1.3 | 76.5 |
Table 2: IC50 Determination for this compound
| Parameter | Value |
| IC50 (µM) | 12.5 |
Experimental Protocols
Boyden Chamber Chemotaxis Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on the migration of cells towards a chemoattractant.
Materials:
-
Boyden chamber apparatus (e.g., 24-well format with 8 µm pore size inserts)[7][8][9]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS[7]
-
Serum-free cell culture medium
-
Chemoattractant (e.g., recombinant human Galectin-8, FBS, or a specific chemokine)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)[7]
-
Extraction solution (e.g., 10% acetic acid)
-
Microplate reader
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium. This enhances the chemotactic response.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 1, 10, 50 µM) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant to the lower wells of the Boyden chamber.
-
For the negative control, add 600 µL of serum-free medium without the chemoattractant.
-
Carefully place the inserts into the wells, avoiding air bubbles.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[9]
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15-30 minutes.[7]
-
Wash the inserts again with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry completely.
-
Method A: Cell Counting:
-
Using a microscope, count the number of stained cells in several random fields of view for each membrane. Calculate the average number of migrated cells per field.
-
-
Method B: Dye Elution and Absorbance Reading:
-
Place each insert into a new well containing 200 µL of extraction solution.
-
Incubate for 10-15 minutes at room temperature with gentle shaking to elute the dye.
-
Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the Chemotactic Index = (Number of cells migrating towards chemoattractant) / (Number of cells migrating towards negative control).
-
Calculate the % Inhibition = [1 - (Absorbance of treated group / Absorbance of untreated chemoattractant group)] x 100.
-
Determine the IC50 value of this compound by plotting the % inhibition against the log concentration of the inhibitor.
-
Visualizations
Caption: Workflow for the Boyden chamber chemotaxis assay.
Caption: Simplified Galectin-8 signaling cascade in chemotaxis.
References
- 1. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The marriage of chemokines and galectins as functional heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectins dysregulation: A way for cancer cells to invade and pervade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Galectin-8N-IN-1 Handling and Storage
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and storing Galectin-8N-IN-1 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, reaching concentrations of ≥ 50 mg/mL.[1][2] For aqueous-based assays, Phosphate-Buffered Saline (PBS) can also be used, with a solubility of 1 mg/mL, though this may require ultrasonic assistance to fully dissolve.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use newly opened, hygroscopic DMSO.[1] You can calculate the required volume of solvent based on your desired final concentration. For example, to create a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 529.39 g/mol ), you would add 0.1889 mL of DMSO.[1] It is crucial to ensure the compound is fully dissolved before use.
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. The powdered form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Can I use this compound for in vivo experiments?
A4: Yes, this compound can be used for in vivo studies. For these applications, it is recommended to prepare fresh solutions and use them promptly.[1] If precipitation occurs when preparing the formulation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
Issue: The compound is not fully dissolving in the solvent.
-
Solution 1: Use fresh DMSO. DMSO is hygroscopic and can absorb moisture, which may affect the solubility of the compound. Always use newly opened DMSO for the best results.[1]
-
Solution 2: Apply gentle heat and/or sonication. If precipitation or phase separation occurs, you can warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[1][2] Ensure the solution is clear before proceeding to the next step.[2]
-
Solution 3: Verify the solvent and concentration. Double-check that you are using the recommended solvent and that the concentration is within the known solubility limits (see table below).
Issue: I am concerned about the stability of my stock solution.
-
Solution 1: Aliquot and store properly. To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots before freezing.[2]
-
Solution 2: Adhere to recommended storage temperatures and durations. For long-term storage of solutions, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1]
Quantitative Data Summary
The following tables provide a quick reference for the solubility and storage conditions of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (94.45 mM) | Use newly opened, hygroscopic DMSO.[1] |
| PBS | 1 mg/mL (1.89 mM) | Requires sonication for complete dissolution.[1] |
Table 2: Stock Solution Preparation Volumes (for 1 mg of this compound)
| Desired Concentration | Volume of Solvent |
| 1 mM | 1.8890 mL |
| 5 mM | 0.3778 mL |
| 10 mM | 0.1889 mL |
Table 3: Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Workflow
The following diagram illustrates the recommended workflow for dissolving and storing this compound.
Caption: Workflow for dissolving and storing this compound.
References
Optimizing the working concentration of Galectin-8N-IN-1 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of Galectin-8N-IN-1 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the N-terminal carbohydrate recognition domain (CRD) of Galectin-8 (Gal-8N).[1][2] Galectin-8 is a β-galactoside-binding lectin involved in various cellular processes, including cell adhesion, migration, proliferation, apoptosis, and immune responses.[3][4][5][6][7] Extracellularly, Galectin-8 can bind to cell surface glycoproteins, such as integrins, triggering downstream signaling cascades that involve FAK, AKT, ERK, and JNK pathways, ultimately leading to the activation of NF-κB and the expression of cytokines and chemokines.[4][5][6] Intracellularly, Galectin-8 can act as a danger receptor by recognizing glycans on damaged vacuoles, leading to the initiation of autophagy.[3] this compound, by selectively blocking the N-terminal domain of Galectin-8, can be used to investigate the specific roles of this domain in various biological processes.
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question being addressed. Based on its reported in vitro binding affinity (Kd) of 1.8 µM, a good starting point for cell-based assays would be in the low micromolar range.[1][2] For functional assays, a preliminary dose-response experiment is crucial. A suggested starting range for such an experiment would be from 0.1 µM to 50 µM. One study on a selective Galectin-8N inhibitor showed no effect on cell viability up to 100 µM in an MTS assay, suggesting a potentially wide therapeutic window for this class of compounds.[8] Another study on Galectin-8 protein (not the inhibitor) showed that a concentration of 0.5 µM was sufficient to induce apoptosis in a human carcinoma cell line.[9]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare the stock solution, allow the vial of the inhibitor to equilibrate to room temperature before opening to prevent moisture condensation. Reconstitute the solid compound in the appropriate volume of DMSO to achieve the desired concentration. Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.[1] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Q4: What controls should I include in my experiments with this compound?
To ensure the validity of your experimental results, it is essential to include the following controls:
-
Vehicle Control: Since this compound is dissolved in DMSO, a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor used in the experiment is crucial. This will account for any effects of the solvent on your cells.
-
Untreated Control: This group of cells will not receive any treatment and will serve as a baseline for your experimental readouts.
-
Positive Control (if applicable): If you are studying the inhibition of a known Galectin-8-mediated effect, a positive control that induces this effect (e.g., recombinant Galectin-8 protein) can be included to confirm that the pathway is active in your experimental system.
-
Negative Control Compound (if available): An inactive analogue of this compound, if available, can be used to control for off-target effects of the chemical scaffold.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | Concentration too low: The concentration of this compound may be insufficient to inhibit Galectin-8N in your specific cell line or assay. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Low Galectin-8 expression: The target protein, Galectin-8, may not be expressed at a high enough level in your cell line to produce a measurable effect upon inhibition. | Confirm Galectin-8 expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line with known high expression of Galectin-8. | |
| Assay readout is not sensitive to Galectin-8N inhibition: The chosen biological endpoint may not be primarily mediated by the N-terminal domain of Galectin-8. | Review the literature to confirm that the process you are studying is regulated by Galectin-8N. Consider measuring a more direct downstream target of Galectin-8 signaling. | |
| High cell death or cytotoxicity | Concentration too high: The concentration of this compound may be toxic to your cells. | Perform a cell viability assay (e.g., MTS, MTT, or trypan blue exclusion) with a range of inhibitor concentrations to determine the cytotoxic threshold. Use concentrations below this threshold for your functional assays. |
| DMSO toxicity: The final concentration of DMSO in your culture medium may be too high. | Ensure the final DMSO concentration in your working solution is typically below 0.5% (v/v), and ideally below 0.1%. | |
| Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets, leading to toxicity. | Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Inhibitor precipitation: The inhibitor may be precipitating out of the culture medium, leading to inconsistent effective concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Ensure the final concentration of the inhibitor does not exceed its solubility limit in the aqueous culture medium. | |
| Incomplete dissolution of stock solution: The inhibitor may not be fully dissolved in the DMSO stock, leading to inaccurate concentrations. | Ensure the inhibitor is completely dissolved in the stock solution before making further dilutions. Gentle warming or brief sonication can aid dissolution. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound using a Dose-Response Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cellular response.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
Assay-specific reagents (e.g., for cell viability, cytokine ELISA, etc.)
-
96-well cell culture plates
-
Multichannel pipette
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed your cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is to prepare a 2-fold or 3-fold serial dilution series. For a starting range of 0.1 µM to 50 µM, you could prepare concentrations such as 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, 0.39 µM, and 0.2 µM (these would be 2x the final concentration).
-
Include a vehicle control (DMSO) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Add an equal volume of the 2x concentrated inhibitor solutions to the wells to achieve the final desired concentrations.
-
Incubate the plate for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Perform your assay to measure the desired biological response. This could be a cell viability assay, a cytokine secretion assay (measuring cytokine levels in the supernatant by ELISA), a cell migration assay, or an apoptosis assay.
-
Analyze the data. Plot the inhibitor concentration (on a logarithmic scale) against the measured response. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various Cell-Based Assays
| Assay Type | Cell Line Examples | Recommended Starting Concentration Range | Notes |
| Cell Viability/Cytotoxicity | MDA-MB-231, HeLa, Jurkat | 1 µM - 100 µM | A selective Galectin-8N inhibitor showed no cytotoxicity up to 100 µM in MDA-MB-231 cells.[8] |
| Cytokine Secretion (e.g., IL-6, IL-8) | MDA-MB-231, PBMCs | 1 µM - 50 µM | A selective Galectin-8N inhibitor demonstrated a dose-dependent reduction in IL-6 and IL-8 secretion in this range.[8] |
| Apoptosis Induction | Human carcinoma cell lines | 0.5 µM - 20 µM | Based on the effective concentration of Galectin-8 protein, a similar range for its inhibitor is a reasonable starting point.[9] |
| Cell Migration/Invasion | Glioblastoma cell lines, Endothelial cells | 1 µM - 50 µM | Galectin-8 is known to promote migration; therefore, an inhibitor would be expected to have an effect in this concentration range. |
Visualizations
Signaling Pathway of Extracellular Galectin-8
Caption: Extracellular Galectin-8 signaling pathway.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galectin-8, cytokines, and the storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Galectin-8N-IN-1 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using Galectin-8N-IN-1, a selective inhibitor of the N-terminal domain of Galectin-8 (Galectin-8N). This resource is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 19a) is a potent and selective small molecule inhibitor of the N-terminal carbohydrate recognition domain (CRD) of Galectin-8 (Galectin-8N)[1][2]. It has a reported dissociation constant (Kd) of 1.8 μM[1][2]. By selectively binding to the N-terminal domain, this compound can be used to investigate the specific functions of this domain in various biological processes, such as cell adhesion, signaling, and immune responses[3][4][5].
Q2: What are the key chemical properties of this compound?
The table below summarizes the key chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 2667628-25-1 | [1][6] |
| Molecular Formula | C22H22Cl2N2O7S | [1][2][6] |
| Molecular Weight | 529.39 g/mol | [1][2][6] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [1] |
| Storage | Store at -20°C | [1] |
Q3: In which experimental applications can this compound be used?
This compound is a valuable tool for studying the specific roles of the Galectin-8 N-terminal domain. It can be utilized in a variety of in vitro assays, including:
-
Competitive Binding Assays: To determine the binding affinity and selectivity of the inhibitor.
-
Cell Adhesion Assays: To investigate the role of Galectin-8N in cell-matrix and cell-cell interactions.
-
Cell Signaling Studies: To probe the downstream signaling pathways modulated by Galectin-8N.
-
Cytokine Secretion Assays: To assess the impact of Galectin-8N inhibition on the release of inflammatory mediators.
Q4: What are the common sources of variability in experiments with this compound?
Variability in experimental outcomes can arise from several factors, including:
-
Inhibitor Preparation and Handling: Improper dissolution, storage, or multiple freeze-thaw cycles can affect the inhibitor's activity.
-
Cell Culture Conditions: Cell line authenticity, passage number, confluency, and serum batch can all influence cellular responses.
-
Assay-Specific Parameters: Inconsistent incubation times, temperatures, and washing steps can introduce variability.
-
Off-Target Effects: Although designed to be selective, high concentrations of the inhibitor may lead to off-target effects.
-
Biological Variability: Inherent differences between cell lines or primary cells from different donors can contribute to varied results.
Troubleshooting Guides
Inconsistent IC50/Kd Values in Binding Assays
Variability in determining the inhibitory concentration (IC50) or dissociation constant (Kd) is a common issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inaccurate Inhibitor Concentration | - Ensure complete dissolution of this compound in DMSO before preparing further dilutions. - Prepare fresh dilutions for each experiment. - Verify the concentration of your stock solution using spectrophotometry if possible. |
| Reagent Quality | - Use high-purity recombinant Galectin-8N protein. - Ensure the fluorescent probe in competitive binding assays is of high quality and stored correctly. |
| Assay Conditions | - Optimize incubation times and temperature. - Maintain consistent buffer composition, pH, and salt concentration. - Use non-binding microplates to prevent the inhibitor from adhering to the plastic. |
| Instrument Settings | - For fluorescence polarization assays, ensure the instrument is properly calibrated and the G-factor is correctly set. - Optimize the gain and number of flashes per well to achieve a stable signal. |
Troubleshooting Logic for Inconsistent Binding Assay Results
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galectin-8N-Selective 4-Halophenylphthalazinone-Galactals Double π-Stack in a Unique Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C22H22Cl2N2O7S | CID 164610940 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to minimize non-specific binding of galectin inhibitors
Welcome to the technical support center for galectin inhibitor research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and ensure the specificity of their galectin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding of galectin inhibitors?
A1: Non-specific binding of galectin inhibitors can arise from several factors:
-
Poor Inhibitor Design: Inhibitors with reactive functional groups, high lipophilicity, or a lack of specific interactions with the target galectin's carbohydrate recognition domain (CRD) are prone to non-specific binding.
-
Suboptimal Assay Conditions: Factors such as inappropriate buffer composition, pH, ionic strength, and the presence of detergents can influence non-specific interactions.
-
High Inhibitor Concentration: Using excessively high concentrations of the inhibitor can lead to off-target effects and non-specific binding.
-
Presence of Other Cellular Components: In complex biological samples, inhibitors may bind to other proteins, lipids, or nucleic acids, leading to misleading results.
-
Cross-reactivity with other Galectins: Due to the conserved nature of the CRD among different galectins, an inhibitor designed for one galectin may also bind to others.[1]
Q2: How can I structurally optimize my inhibitor to improve specificity?
A2: Optimizing the chemical structure of your inhibitor is a key strategy to enhance specificity. This can be achieved by:
-
Introducing Specific Interactions: Modifying the inhibitor to form specific hydrogen bonds, halogen bonds, or π-π stacking interactions with amino acid residues unique to the target galectin's CRD can significantly improve selectivity. For example, introducing a 4-fluorophenyl-triazole group to a thiodigalactoside core led to a ~1000-fold higher affinity for Galectin-3.[2]
-
Balancing Polarity and Lipophilicity: High lipophilicity can lead to non-specific hydrophobic interactions. Optimizing the balance between polar and non-polar groups can improve solubility and reduce off-target binding.[3][4]
-
Exploring Non-Carbohydrate Scaffolds: While many inhibitors are carbohydrate-based, non-carbohydrate scaffolds, such as heterocyclic compounds, can offer novel interaction patterns and improved selectivity.[5][6]
Q3: What are the essential positive and negative controls for my binding assays?
A3: Including appropriate controls is crucial for validating your assay and interpreting the results correctly.
-
Positive Controls:
-
A well-characterized inhibitor with known high affinity and specificity for the target galectin.
-
The natural ligand of the galectin (e.g., lactose or N-acetyllactosamine) to demonstrate competitive binding.
-
-
Negative Controls:
-
A structurally similar but inactive compound that does not bind to the target galectin.
-
A known non-binding protein to assess the general stickiness of your inhibitor.
-
For cell-based assays, cells that do not express the target galectin can be used to assess non-specific cell surface binding.
-
Q4: How do I select the most appropriate binding assay to assess inhibitor specificity?
A4: The choice of binding assay depends on the specific research question and the properties of the inhibitor. Commonly used methods include:
-
Fluorescence Polarization (FP): A solution-based assay that measures changes in the polarization of a fluorescently labeled probe upon binding to the galectin. It is suitable for high-throughput screening and determining binding affinities (Kd).[7][8]
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of an inhibitor to an immobilized galectin in real-time. It provides kinetic information (kon and koff rates) in addition to affinity.[7][8]
-
Isothermal Titration Calorimetry (ITC): A label-free method that directly measures the heat changes upon binding. It provides a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based competitive binding assays: An indirect method to assess the ability of an inhibitor to compete with a labeled ligand for binding to the galectin.[9]
Each method has its advantages and limitations, and it is often recommended to validate findings using at least two different techniques.
Troubleshooting Guide
Problem 1: High background signal or non-specific binding in my in vitro binding assay.
| Possible Cause | Recommended Solution |
| Inhibitor Aggregation | Decrease inhibitor concentration. Check for solubility issues and consider using a different buffer or adding a mild, non-ionic detergent (e.g., Tween-20). |
| Non-specific binding to assay plate/surface | Block the plate/surface with a suitable blocking agent (e.g., BSA, casein). |
| Suboptimal Buffer Conditions | Optimize buffer components, including pH, salt concentration, and additives. |
| Contaminated Reagents | Ensure all reagents are of high quality and free from contaminants. |
Problem 2: My inhibitor shows activity in a primary binding assay but lacks specificity in cell-based assays.
| Possible Cause | Recommended Solution |
| Off-target effects in the cellular context | Perform counter-screening against a panel of other galectins and relevant off-target proteins. |
| Cellular uptake and non-specific intracellular binding | Evaluate the cell permeability of the inhibitor. Use cell lines that do not express the target galectin as a negative control. |
| Cytotoxicity of the inhibitor | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to rule out non-specific cytotoxic effects.[3][10] |
Problem 3: Inconsistent results between different batches of inhibitors or proteins.
| Possible Cause | Recommended Solution |
| Variability in inhibitor synthesis and purity | Ensure consistent synthesis and purification protocols. Characterize each batch thoroughly (e.g., NMR, mass spectrometry, HPLC). |
| Inconsistent protein quality or activity | Use highly purified, well-characterized recombinant galectins. Perform quality control checks for each protein batch (e.g., SDS-PAGE, activity assay). |
Quantitative Data Summary
Table 1: Comparison of Binding Affinities (Kd) of Galectin Inhibitors Determined by Different Assays
| Inhibitor | Target Galectin | FP (Kd) | SPR (Kd) | ITC (Kd) | Reference |
| GB0139 | Galectin-1 | - | - | - | [8] |
| GB1211 | Galectin-1 | - | - | - | [8] |
| TD139 | Galectin-3 | - | - | 0.068 µM | [2] |
| TDG | Galectin-3 | - | - | 75 µM | [2] |
| Compound 1 | Galectin-3 | - | - | 91 nM | [2] |
| Compound 1 | Galectin-1 | - | - | 16 µM | [2] |
| Compound 3 | Galectin-3 | - | - | 0.36 µM | [2] |
| Compound 3 | Galectin-1 | - | - | 84 µM | [2] |
Note: '-' indicates data not available in the cited sources.
Table 2: Selectivity Profile of Galectin-3 Inhibitors
| Compound | Galectin-1 (Fold Selectivity) | Galectin-2 (Fold Selectivity) | Galectin-4C (Fold Selectivity) | Galectin-7 (Fold Selectivity) | Galectin-8N (Fold Selectivity) | Galectin-9N (Fold Selectivity) | Reference |
| 11b | >100 | >100 | 2-4 | >100 | >100 | >100 | [3] |
| 11c | >100 | >100 | 2-4 | >100 | >100 | >100 | [3] |
| 11d (GB1211) | >100 | >100 | 2-4 | >100 | >100 | >100 | [3] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled probe (e.g., fluorescein-tagged LacNAc) in assay buffer (e.g., PBS).
-
Prepare a stock solution of the recombinant galectin in assay buffer.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well black microplate, add a fixed concentration of the galectin and the fluorescent probe to each well.
-
Add varying concentrations of the inhibitor to the wells. Include wells with no inhibitor (maximum polarization) and wells with no galectin (minimum polarization) as controls.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.[8]
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable binding model (e.g., one-site competitive binding) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the galectin inhibitor. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: Workflow for developing and validating specific galectin inhibitors.
Caption: Troubleshooting logic for addressing non-specific binding of galectin inhibitors.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-carbohydrate strategies to inhibit lectin proteins with special emphasis on galectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Addressing solubility issues of phthalazinone-based inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges encountered with phthalazinone-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many phthalazinone-based inhibitors exhibit poor water solubility?
A1: The limited aqueous solubility of many phthalazinone-based inhibitors is often attributed to their physicochemical properties. These compounds can be "brick-dust" molecules with high melting points due to strong crystal lattice energy or "grease-ball" molecules with high lipophilicity.[1] Factors such as a rigid aromatic core, high molecular weight, and the presence of lipophilic functional groups contribute to poor solubility in aqueous media, which is a common challenge for over 70% of new chemical entities in development pipelines.[2][3]
Q2: My inhibitor precipitated out of solution during my in vitro assay. What are the immediate troubleshooting steps?
A2: First, verify the final concentration of your inhibitor in the assay medium. It may have exceeded its maximum solubility. Second, check the percentage of any organic co-solvent (like DMSO) in the final solution; it should typically be kept below 0.5% to avoid solvent effects and toxicity. If precipitation persists, consider preparing fresh stock solutions and performing a solubility test in your specific assay buffer. Uncontrolled precipitation can occur upon dilution of a stock solution into an aqueous medium.[3]
Q3: What is the best practice for preparing and storing stock solutions of phthalazinone-based inhibitors?
A3: The best practice is to prepare high-concentration stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and come to room temperature. Ensure the inhibitor is fully dissolved by vortexing before making further dilutions.
Q4: How can I improve the solubility of my compound for initial in vitro screening?
A4: For in vitro screening, several methods can be employed. The use of co-solvents is a common and effective technique for liquid formulations.[3] You can also adjust the pH of the buffer if your compound is ionizable.[3][4] Another approach is the use of surfactants or complexation agents like cyclodextrins, which can form inclusion complexes with the drug to enhance its solubility.[5]
Q5: What are some advanced formulation strategies to improve solubility for in vivo animal studies?
A5: For in vivo studies, where bioavailability is critical, more advanced strategies are often necessary. These include:
-
Lipid-Based Formulations: Incorporating the inhibitor into oils or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[2][6]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can create amorphous solid dispersions, which have a higher dissolution rate than the crystalline form.[1][4]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which enhances the dissolution rate as described by the Noyes-Whitney equation.[1][4] Nanosuspensions, with particle sizes under 100 nm, are particularly effective.[7]
Troubleshooting Guides
Guide 1: Preliminary Solubility Assessment
This guide outlines a quick method to estimate the solubility of your phthalazinone-based inhibitor in different solvents.
Objective: To identify suitable solvents for stock solution preparation and initial experiments.
Procedure:
-
Weigh out a small, precise amount of the inhibitor (e.g., 1 mg) into several vials.
-
Add a measured volume of a test solvent (e.g., 100 µL of DMSO, ethanol, or PBS) to each vial to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the vials vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound is fully dissolved, it is soluble at that concentration. If not, add another measured volume of the solvent to dilute the concentration and repeat the process until the compound fully dissolves.
-
Record the concentration at which the inhibitor is completely solubilized.
Table 1: Common Solvents for Preclinical Drug Discovery
| Solvent | Type | Common Use | Key Considerations |
| DMSO | Dipolar aprotic | Universal solvent for preparing high-concentration stock solutions. | Can be toxic to cells at concentrations >0.5%. Hygroscopic. |
| Ethanol | Polar protic | Co-solvent for oral and intravenous formulations. | Can cause protein precipitation at high concentrations. |
| PEG 400 | Polymer | Vehicle for in vivo oral and parenteral administration. | High viscosity; may require heating to dissolve compounds. |
| PBS (pH 7.4) | Aqueous buffer | Diluent for in vitro assays to assess physiological solubility. | Phthalazinone inhibitors often have very low solubility in PBS. |
Data Presentation
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Micronization | Increases surface area by reducing particle size (to 2-5 μm).[6] | Simple, established technique; improves dissolution rate.[4] | Does not increase equilibrium solubility; not suitable for high-dose drugs.[4] |
| Nanosuspension | Reduces particle size to the nanometer range (100-250 nm), increasing surface area and saturation solubility.[6][7] | Significant increase in dissolution rate and bioavailability.[1] | Can be prone to particle aggregation; requires specialized equipment. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, often in an amorphous state.[4] | Greatly enhances dissolution rate and bioavailability.[1] | Can be physically unstable, with a risk of recrystallization over time.[8] |
| Cyclodextrin Complexation | Forms a host-guest inclusion complex, with the hydrophobic drug inside the cyclodextrin cavity.[2] | Increases apparent solubility and dissolution. | High amounts of cyclodextrin may be needed; potential for toxicity.[2] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid vehicle, which forms a microemulsion in the GI tract.[2][6] | Excellent for highly lipophilic drugs; improves absorption. | Can be complex to formulate and characterize. |
| pH Adjustment | Converts the drug to its ionized (salt) form, which is more soluble. | Simple and effective for ionizable drugs. | Not feasible for neutral compounds; risk of precipitation upon pH change in vivo.[3] |
Experimental Protocols & Visualizations
Protocol 1: General Protocol for Preparing Stock Solutions
Objective: To prepare a concentrated stock solution of a phthalazinone-based inhibitor for experimental use.
Materials:
-
Phthalazinone-based inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate the mass of the inhibitor required to make a stock solution of a desired concentration (e.g., 10 mM or 50 mM).
-
Carefully weigh the calculated mass of the inhibitor powder and place it into a sterile tube or vial.
-
Calculate the volume of DMSO required to achieve the target concentration.
-
Add the calculated volume of DMSO to the vial containing the inhibitor.
-
Cap the vial tightly and vortex for 2-5 minutes, or until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but check for compound stability first.
-
Aliquot the stock solution into single-use volumes in microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C or -80°C, protected from light.
Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing inhibitor precipitation.
Protocol 2: In Vitro PARP Inhibition Assay (General)
Phthalazinone is a common scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.[9][10]
Objective: To determine the inhibitory activity (IC50) of a phthalazinone-based compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (PARP1 substrate)
-
NAD+ (biotinylated)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Phthalazinone-based inhibitor
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated 96-well plates
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detection molecule (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
Stop solution
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight. Wash the plate to remove unbound histone.
-
Prepare serial dilutions of the phthalazinone inhibitor in the assay buffer.
-
In a separate plate, add the PARP1 enzyme, activated DNA, and the inhibitor dilutions. Incubate to allow the inhibitor to bind to the enzyme.
-
Transfer the enzyme-inhibitor mixture to the histone-coated plate.
-
Initiate the PARP reaction by adding biotinylated NAD+. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and wash the plate to remove unreacted components.
-
Add the anti-PAR detection antibody and incubate.
-
Wash the plate and add the detection substrate.
-
After color development, add the stop solution and read the absorbance on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
PARP Signaling Pathway and Inhibition
Caption: Inhibition of the PARP DNA repair pathway by phthalazinone-based drugs.
VEGFR Signaling Pathway and Inhibition
Some phthalazinone derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR).[11]
Caption: Blockade of VEGFR signaling by a phthalazinone-based inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Interpretation of results from galectin inhibitor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from galectin inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: My galectin inhibitor shows high potency in biochemical assays but low efficacy in cell-based assays. What are the potential reasons?
A1: This discrepancy is a common challenge. Several factors could be at play:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching intracellular galectins if they are the target.
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Off-Target Effects: In a cellular context, the inhibitor might interact with other molecules, reducing its effective concentration or causing confounding effects.[1]
-
Presence of Competing Glycans: The complex cellular environment contains numerous glycans that can compete with the inhibitor for binding to galectins.
-
Inhibitor Metabolism: The cells may metabolize and inactivate the inhibitor.
Q2: How can I assess the specificity of my galectin inhibitor?
A2: It is crucial to evaluate the selectivity of your inhibitor across the galectin family. A common approach is to perform counter-screening against a panel of different galectins (e.g., galectin-1, -2, -4, -7, -8, -9) using a primary binding assay like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR). This will help determine if the inhibitor is specific for your target galectin or has broader activity.
Q3: What are the key differences between carbohydrate-based and non-carbohydrate-based galectin inhibitors?
A3: Carbohydrate-based inhibitors are typically derived from natural ligands of galectins, such as lactose and N-acetyllactosamine. While they often have good initial binding, they can suffer from poor pharmacokinetic properties, including low bioavailability and rapid clearance. Non-carbohydrate inhibitors, often small molecules, are designed to overcome these limitations and may offer improved drug-like properties.
Q4: Are there known issues with the reproducibility of galectin inhibitor studies?
A4: Yes, reproducibility can be a concern. Factors contributing to this include variations in cell lines, passage numbers, and culture conditions. The source and quality of recombinant galectins and the specific experimental protocols used can also significantly impact results. It is essential to carefully control and document all experimental parameters.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High Background Signal
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Concentration of detection antibody is too high | Perform a titration to determine the optimal concentration of the detection antibody. |
| Non-specific binding of antibodies | Use an appropriate blocking buffer and ensure adequate incubation time.[2] |
| Contaminated buffers or reagents | Prepare fresh buffers and reagents.[3] |
| Incubation temperature too high | Ensure incubations are carried out at the recommended temperature.[3] |
Issue: Weak or No Signal
| Possible Cause | Troubleshooting Step |
| Reagents added in the wrong order | Carefully follow the protocol and ensure all reagents are added in the correct sequence. |
| Inactive enzyme conjugate or substrate | Test the activity of the enzyme conjugate and substrate separately. Use fresh reagents if necessary. |
| Insufficient incubation times | Ensure all incubation steps are carried out for the recommended duration.[3] |
| Low concentration of capture or detection antibody | Optimize the concentrations of both antibodies through titration. |
| Inhibitor interferes with the assay components | Run a control without the inhibitor to ensure the assay is working correctly. |
Surface Plasmon Resonance (SPR)
Issue: Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Analyte binds to the sensor surface instead of the ligand | Add a blocking agent like BSA to the running buffer.[4][5][6] Consider using a different sensor chip type.[4][6] |
| Inadequate reference surface | Couple a non-binding protein to the reference channel to properly subtract non-specific binding.[4] |
| Buffer mismatch | Ensure the running buffer and sample buffer are identical.[4] |
Issue: Inactive Ligand
| Possible Cause | Troubleshooting Step |
| Ligand denatured during immobilization | Try a different immobilization chemistry (e.g., thiol coupling instead of amine coupling).[7] Perform a capture-based experiment instead of covalent coupling.[4] |
| Binding site of the ligand is blocked | Use a different coupling strategy that avoids modification of the binding site. |
Issue: Regeneration Problems
| Possible Cause | Troubleshooting Step |
| Incomplete removal of analyte | Test different regeneration solutions (e.g., low pH glycine, high salt) to find one that effectively removes the analyte without damaging the ligand.[4][7] |
| Ligand is sensitive to the regeneration solution | Add glycerol (5-10%) to the regeneration solution to help stabilize the ligand.[6][7] |
Cell-Based Assays (e.g., Migration/Invasion Assays)
Issue: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well. |
| Scratches in the cell monolayer are not uniform (for wound healing assays) | Use a pipette tip guide or a specialized tool to create consistent scratches.[8] |
| Uneven coating of matrices (for invasion assays) | Ensure the coating material (e.g., Matrigel®) is evenly spread across the insert. |
Issue: No Effect of the Inhibitor
| Possible Cause | Troubleshooting Step |
| Inhibitor is not cell-permeable | Consider using a cell-permeable analog or a different type of assay that measures the inhibition of extracellular galectins. |
| Inhibitor concentration is too low | Perform a dose-response experiment to determine the optimal inhibitor concentration.[9] |
| Cells do not express the target galectin at sufficient levels | Confirm the expression of the target galectin in your cell line using techniques like Western blot or qPCR. |
| Serum in the media interferes with the inhibitor | Starve the cells in serum-free or low-serum media before and during the experiment.[8] |
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected Galectin-3 Inhibitors
| Inhibitor | Assay Type | Target | IC50 / Kd | Reference |
| Inhibitor 1 | Fluorescence Anisotropy | Galectin-3 | Kd: 2 nM | [10] |
| Inhibitor 2 | Fluorescence Anisotropy | Galectin-3 | Kd: 37 nM | [10] |
| Inhibitor 3 | Fluorescence Anisotropy | Galectin-3 | Kd: 36 nM | [10] |
| 11d | Flow Cytometry (THP-1 cells) | Galectin-3 | IC50: 220.3 ± 92.0 nM | [11] |
| 33DFTG | N/A | Galectin-3 | Kd: ~14 nM | [9] |
Table 2: Inhibitory Potency of Selected Galectin-1 Inhibitors
| Inhibitor | Assay Type | Target | KD | Reference |
| GB0139 | SPR | Human Galectin-1 | 103 nM | [12] |
| GB0139 | SPR | Mouse Galectin-1 | 131 nM | [12] |
Experimental Protocols
Galectin-3 Competitive ELISA Protocol
This protocol is a general guideline for a competitive ELISA to screen for galectin-3 inhibitors.
Materials:
-
96-well microplate coated with a galectin-3 binding partner (e.g., asialofetuin)
-
Recombinant human galectin-3
-
Biotinylated anti-galectin-3 antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
Galectin-3 inhibitor compounds
Procedure:
-
Preparation: Prepare serial dilutions of your inhibitor compounds.
-
Competition: Add a fixed concentration of recombinant galectin-3 pre-incubated with varying concentrations of the inhibitor (or vehicle control) to each well of the coated microplate.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Detection Antibody: Add biotinylated anti-galectin-3 antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Substrate: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The signal will be inversely proportional to the amount of inhibitor bound to galectin-3. Calculate the IC50 value of the inhibitor.
Cell Migration (Wound Healing) Assay Protocol
This protocol describes a common method to assess the effect of galectin inhibitors on cell migration.
Materials:
-
24-well or 96-well tissue culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Galectin inhibitor
-
Sterile pipette tips (p200 or p1000) or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate and grow to a confluent monolayer.
-
Serum Starvation: Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours.[8]
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with serum-free medium to remove detached cells.
-
Inhibitor Treatment: Add serum-free or low-serum medium containing the galectin inhibitor at the desired concentration (and a vehicle control).
-
Image Acquisition (Time 0): Immediately after adding the inhibitor, acquire images of the wounds using a microscope.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 12, 24, or 48 hours).
-
Image Acquisition (End Point): Acquire images of the same wound areas at the end of the incubation period.
-
Data Analysis: Measure the width of the wound at time 0 and at the end point. Calculate the percentage of wound closure or the rate of cell migration.
Signaling Pathways and Experimental Workflows
Caption: Extracellular galectin-3 signaling pathway and point of inhibitor action.
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Galectin-3 Inhibition by a Small-Molecule Inhibitor Reduces Both Pathological Corneal Neovascularization and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular and intracellular small-molecule galectin-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance [mdpi.com]
How to control for the effects of DMSO solvent in Galectin-8N-IN-1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the effects of DMSO solvent in Galectin-8N-IN-1 assays.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for this compound assays?
For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.1% to minimize off-target effects.[1][2][3] However, the sensitivity to DMSO can vary significantly between different cell lines.[1] Some robust cell lines may tolerate concentrations up to 0.5% or even 1% without significant cytotoxicity.[2] It is crucial to perform a preliminary dose-response experiment to determine the no-effect concentration of DMSO on your specific cell line.[1]
Q2: How can I determine the optimal DMSO concentration for my specific cell line?
To determine the optimal DMSO concentration, you should perform a viability or cytotoxicity assay with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1%). This will allow you to identify the highest concentration of DMSO that does not significantly affect cell viability or morphology.
Q3: What are the potential off-target effects of DMSO in a this compound assay?
DMSO can have several off-target effects that may interfere with your assay results:
-
Alteration of Protein Conformation: DMSO can interact with proteins and alter their secondary and tertiary structures, potentially affecting the binding of this compound to Galectin-8.[4][5][6]
-
Modulation of Signaling Pathways: DMSO has been shown to affect various signaling pathways, including those involving kinases like ERK, AKT, and JNK, which are downstream of Galectin-8.[7][8] This could lead to false positive or false negative results.
-
Increased Cell Permeability: DMSO can increase the permeability of cell membranes, which might affect the intracellular concentration of this compound and other cellular components.[2][4]
-
Direct Inhibition or Activation: In some cases, DMSO itself can directly interact with the target protein or other components of the assay, leading to competitive binding or allosteric modulation.[4]
Q4: How should I prepare my vehicle control?
Your vehicle control should contain the same final concentration of DMSO as your experimental samples. This is critical for accurately assessing the true effect of this compound. For every experiment, you should include two types of controls: a "no treatment" control (cells in media alone) and a "vehicle" control (cells in media with the same concentration of DMSO as the inhibitor-treated samples).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in vehicle control | The DMSO concentration is too high and is causing cellular stress or activating signaling pathways. | Perform a dose-response curve to determine the maximal non-toxic DMSO concentration for your cell line. Lower the DMSO concentration in your experiments. |
| Inconsistent results between experiments | The final DMSO concentration is not consistent across all wells or experiments. | Carefully prepare a master mix of your inhibitor in DMSO and then dilute it in media to ensure a consistent final DMSO concentration in all wells. |
| Inhibitor appears less potent than expected | DMSO may be altering the conformation of Galectin-8 or the inhibitor itself, reducing binding affinity. | Consider alternative solvents if the inhibitor is soluble in them. If not, ensure you are using the lowest effective DMSO concentration. |
| Unexpected changes in downstream signaling pathways in the vehicle control | DMSO is known to affect signaling pathways such as MAPK/ERK and PI3K/AKT.[7][8] | Acknowledge this effect and compare the inhibitor-treated samples directly to the vehicle control, not the untreated control. Report any effects of the DMSO vehicle alone. |
Quantitative Data Summary
The following table summarizes recommended DMSO concentrations for cellular assays based on literature.
| Parameter | Recommendation | Reference |
| General Safe Concentration | ≤ 0.1% | [1][2][3] |
| Tolerable for a Wide Range of Cell Lines | 0.5% | [2] |
| Potentially Toxic Concentration | > 1% | [3][9] |
| Concentration for Cryopreservation | 5-10% | [2][3] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilution Series: Prepare a series of DMSO dilutions in your cell culture medium. A suggested range is 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1%. Also, include a "media only" control.
-
Treatment: Remove the old media from the cells and add the media containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.
-
Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not cause a significant decrease in viability.
Protocol 2: this compound Assay with Appropriate DMSO Controls
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Prepare Working Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium. Crucially, ensure that each dilution contains the same final concentration of DMSO. This is achieved by first preparing a dilution of DMSO in media to the desired final concentration (e.g., 0.1%) and then using this DMSO-containing media to serially dilute your inhibitor.
-
Controls: Prepare two control groups:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium containing the same final concentration of DMSO as the experimental wells.
-
-
Treatment: Add the working solutions of this compound and the controls to your cells.
-
Assay: Proceed with your specific this compound assay protocol (e.g., measuring downstream signaling, cell adhesion, etc.).
-
Data Normalization: Normalize the data from the inhibitor-treated wells to the vehicle control wells to account for any effects of the DMSO.
Visualizations
Caption: Experimental workflow for controlling DMSO effects.
Caption: Potential DMSO interference in Galectin-8 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Quality and Purity of Synthetic Galectin Inhibitors
Welcome to the technical support center for synthetic galectin inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental validation of these compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and purity of your synthetic galectin inhibitors, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control parameters for a newly synthesized galectin inhibitor?
A1: Before biological evaluation, every new batch of a synthetic galectin inhibitor should be rigorously tested for identity, purity, and stability. Key parameters include:
-
Identity Confirmation: Verifying that the synthesized molecule has the correct chemical structure and molecular weight.
-
Purity Assessment: Quantifying the percentage of the desired compound and identifying any impurities.
-
Solubility: Determining the solubility in aqueous buffers and organic solvents to ensure proper handling in biological assays.
-
Stability: Assessing the compound's stability under storage and experimental conditions.
Q2: What is a generally acceptable purity level for a synthetic galectin inhibitor for in vitro studies?
A2: For most in vitro biological assays, a purity of ≥95% is considered acceptable.[1] However, for sensitive assays or when investigating subtle biological effects, a purity of ≥98% is highly recommended to minimize off-target effects from impurities.
Q3: My galectin inhibitor shows low activity in a functional assay despite high purity confirmed by HPLC. What could be the reason?
A3: Several factors could contribute to this discrepancy:
-
Incorrect Structure: While HPLC can confirm purity, it does not definitively confirm the chemical structure. An isomeric impurity might co-elute with the main peak. It is crucial to confirm the structure using techniques like NMR and high-resolution mass spectrometry.
-
Presence of Inactive Enantiomers/Diastereomers: If your inhibitor is chiral, the synthesis might have produced a mixture of stereoisomers, only one of which is active. Chiral chromatography may be necessary to separate and test individual isomers.
-
Compound Aggregation: The inhibitor may be aggregating in the assay buffer, reducing its effective concentration. Dynamic light scattering (DLS) can be used to check for aggregation.
-
Assay Artifacts: The issue might lie within the assay itself. See the troubleshooting sections for specific functional assays below.
-
Endotoxin Contamination: Endotoxins, even at low levels, can interfere with cell-based assays.[2][3] It is advisable to test for and remove endotoxins, especially for in vivo studies.
Q4: How can I assess the selectivity of my galectin inhibitor?
A4: To determine if your inhibitor is selective for a specific galectin, you should test its activity against a panel of different galectins.[1][4] A fluorescence polarization-based assay is a common and effective method for screening against multiple galectins.[5] A truly selective inhibitor will show significantly higher potency for the target galectin compared to others.
Troubleshooting Guides
Purity and Identity Confirmation
This section provides troubleshooting for common analytical techniques used to assess the purity and identity of synthetic galectin inhibitors.
Q: I see peak tailing or fronting in my HPLC chromatogram. What should I do?
A: Peak asymmetry can be caused by several factors. Here are some troubleshooting steps:
-
Sample Overload: Reduce the amount of sample injected onto the column.
-
Inappropriate Mobile Phase: Ensure the sample is dissolved in a solvent weaker than or equal in elution strength to the mobile phase.
-
Column Contamination: Clean the column according to the manufacturer's instructions.
-
Column Degradation: The column may be nearing the end of its lifespan and may need to be replaced.
Q: I am observing unexpected peaks in my chromatogram. How can I identify them?
A: Unexpected peaks could be impurities from the synthesis, degradation products, or contaminants.
-
Analyze Starting Materials: Run an HPLC analysis of the starting materials and reagents used in the synthesis to check for carryover.
-
Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to obtain the molecular weight of the species giving rise to the unexpected peaks.[6]
-
Forced Degradation Studies: Subject your compound to stress conditions (e.g., acid, base, heat, light) to see if any of the degradation products match the unexpected peaks.
Q: I am not detecting my compound, or the signal is very weak.
A: This can be due to a variety of issues related to sample preparation or instrument settings.[7]
-
Sample Preparation: Ensure the sample concentration is appropriate and that it is free from interfering substances like salts.
-
Ionization Source: The chosen ionization method (e.g., ESI, APCI) may not be suitable for your compound. Try alternative ionization techniques.[8]
-
Instrument Parameters: Optimize instrument settings such as ion source voltage and gas flows.[7][8]
-
Mass Analyzer Range: Make sure the mass analyzer's range is set to include the expected m/z of your compound.[7]
Q: The observed molecular weight is different from the calculated molecular weight.
A: Several factors can lead to a mass discrepancy:
-
Adduct Formation: The ion you are observing may be an adduct with salts (e.g., [M+Na]+, [M+K]+) or solvents (e.g., [M+ACN]+). Check for masses corresponding to these common adducts.
-
Incorrect Isotope Peak: You might be looking at a C13 isotope peak instead of the monoisotopic peak.
-
Unexpected Ionization: The compound might be forming a dimer ([2M+H]+) or a fragment ion.
Q: My 1H NMR spectrum shows broad peaks.
A: Broadening of NMR signals can indicate several issues:
-
Poor Shimming: The magnetic field homogeneity needs to be improved. Re-shim the spectrometer.[9]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Compound Aggregation: At higher concentrations, your compound may be aggregating. Try acquiring the spectrum at a lower concentration or at a higher temperature.
-
Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale.
Q: I see unexpected signals in my NMR spectrum.
A: These could be from impurities or experimental artifacts:
-
Residual Solvents: Peaks from residual solvents used in the synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) are common.
-
Water: A broad peak from water is often present.
-
Contaminants: Phthalates from plasticware or grease from glassware can appear in the spectrum.
-
Spinning Sidebands: These are small peaks that appear symmetrically around a large peak and are caused by the spinning of the NMR tube.[9]
Functional Assays
This section provides troubleshooting for common functional assays used to determine the inhibitory activity of synthetic galectin inhibitors.
Q: The change in polarization upon inhibitor addition is very small or non-existent.
A: A small dynamic range can make it difficult to determine an accurate IC50 value.
-
Check Probe Binding: First, ensure that the fluorescently labeled probe binds to the galectin with a significant change in polarization.
-
Inhibitor Potency: Your inhibitor may be too weak to displace the probe at the concentrations tested.
-
Probe Affinity: If the fluorescent probe has a very high affinity for the galectin, a very potent inhibitor will be required to displace it. Consider using a probe with a slightly lower affinity.[10]
-
Non-specific Binding: The inhibitor might be binding non-specifically to the microplate wells. Using non-binding surface plates can help mitigate this issue.[10]
Q: I am observing high variability between replicate wells.
A: High variability can be caused by several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes.
-
Incomplete Mixing: Make sure the assay components are thoroughly mixed in each well.
-
Air Bubbles: Bubbles in the wells can interfere with the light path and should be removed before reading the plate.
-
Instrument Settings: Optimize the instrument's gain and other settings to ensure the signal is within the linear range of the detector.[11]
Q: I am observing significant baseline drift.
A: An unstable baseline can make it difficult to analyze the binding sensorgrams.
-
Buffer Degassing: Ensure that the running buffer is thoroughly degassed to prevent air bubbles from forming in the system.[12]
-
System Equilibration: Allow sufficient time for the system to equilibrate with the running buffer before starting the experiment.
-
Improper Surface Regeneration: If the sensor surface is not fully regenerated between cycles, this can lead to baseline drift. Optimize the regeneration conditions.[13][14]
Q: I am seeing non-specific binding of my inhibitor to the reference channel.
A: Non-specific binding can obscure the true binding signal.
-
Increase Buffer Ionic Strength: Increasing the salt concentration in the running buffer can often reduce non-specific electrostatic interactions.
-
Add Detergent: Including a non-ionic detergent (e.g., Tween-20) in the running buffer can minimize non-specific hydrophobic interactions.
-
Use a Blocking Agent: Blocking agents like bovine serum albumin (BSA) can be included in the buffer to reduce non-specific binding.[14]
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for synthetic galectin inhibitors.
Table 1: Purity and Identity Confirmation of a Representative Galectin Inhibitor
| Parameter | Method | Specification | Typical Result |
| Purity | HPLC-UV (254 nm) | ≥ 95% | 98.5% |
| Identity (Molecular Weight) | LC-MS (ESI+) | Expected [M+H]+ | Observed [M+H]+ |
| Structure Confirmation | 1H NMR | Conforms to structure | Conforms |
Table 2: Comparative Inhibitory Activity of Known Galectin Inhibitors
| Inhibitor | Target Galectin | Assay Type | Kd / IC50 | Reference |
| Inhibitor 1 | Galectin-3 | Fluorescence Anisotropy | Kd = 2 nM | [1] |
| Inhibitor 2 | Galectin-3 | Fluorescence Anisotropy | Kd = 37 nM | [1] |
| Inhibitor 3 | Galectin-3 | Fluorescence Anisotropy | Kd = 36 nM | [1] |
| LLS2 | Galectin-1 | Cell-based | IC50 ≈ low µM | [15] |
| N-naphthoyl derivative | Galectin-3 | FAC/MS | Kd = 10.6 µM | [16] |
Table 3: Acceptable Endotoxin Levels for Biological Studies
| Study Type | Recommended Max Endotoxin Level | Reference |
| In vitro cell-based assays | < 1.0 EU/mL | [3] |
| In vivo (mouse, IV injection) | 0.15 EU/mouse | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Purity Determination by HPLC-UV
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve the inhibitor in a suitable solvent (e.g., DMSO, mobile phase) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Molecular Weight Confirmation by LC-MS
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Positive (or negative, depending on the compound).
-
Mass Range: Scan a range that includes the expected molecular weight of the inhibitor (e.g., 100-1000 m/z).
-
Capillary Voltage: ~3.5 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
-
Analysis: Identify the peak in the total ion chromatogram (TIC) that corresponds to the main peak in the UV chromatogram. The mass spectrum of this peak should show an ion corresponding to the expected molecular weight of the inhibitor (e.g., [M+H]+, [M+Na]+).
Protocol 3: Structural Verification by 1H NMR
-
Sample Preparation: Dissolve 1-5 mg of the inhibitor in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Analysis: Compare the observed chemical shifts, coupling constants, and integration values to those expected for the proposed structure.
Visualizations
Workflow for Quality Control of Synthetic Galectin Inhibitors
Caption: Quality control workflow for synthetic galectin inhibitors.
Troubleshooting Logic for Low Activity in a Functional Assay
Caption: Troubleshooting guide for low functional activity.
Galectin-3 Signaling Pathway Inhibition
Caption: Inhibition of extracellular galectin-3 signaling.
References
- 1. Extracellular and intracellular small-molecule galectin-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abbiosciences.com [abbiosciences.com]
- 3. corning.com [corning.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Screening for galectin-3 inhibitors from synthetic lacto-N-biose libraries using microscale affinity chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Galectin-8N inhibitors and Galectin-8C inhibitors
A deep dive into the biochemical and cellular differences between inhibitors of the N-terminal (Galectin-8N) and C-terminal (Galectin-8C) domains of Galectin-8, a key regulator in cancer and inflammation.
Galectin-8, a tandem-repeat galectin, plays a multifaceted role in various physiological and pathological processes, including cell adhesion, migration, signaling, and immune responses. Its unique structure, featuring two distinct carbohydrate recognition domains (CRDs) connected by a linker peptide, the N-terminal domain (Galectin-8N) and the C-terminal domain (Galectin-8C), offers a nuanced approach to therapeutic intervention. These two domains exhibit different binding specificities, providing a basis for the development of selective inhibitors. This guide provides a comparative analysis of inhibitors targeting Galectin-8N and Galectin-8C, supported by experimental data and detailed protocols.
Distinguishing the Domains: A Tale of Two Binding Pockets
The structural differences between the carbohydrate-binding sites of Galectin-8N and Galectin-8C are the foundation for the design of selective inhibitors. The N-terminal domain shows a unique preference for anionic sialylated and sulfated oligosaccharides. This specificity is largely attributed to the presence of a key arginine residue (Arg59), which is not found in other galectins.[1] In contrast, the C-terminal domain exhibits a higher affinity for non-sialylated glycans, such as poly-N-acetyllactosamine and blood group antigens. This differential binding preference allows for the development of inhibitors that can selectively target one domain over the other, enabling a more precise modulation of Galectin-8's functions.
Performance of Galectin-8N and Galectin-8C Inhibitors: A Quantitative Comparison
The efficacy of various inhibitors targeting the N- and C-terminal domains of Galectin-8 has been evaluated using biochemical and cellular assays. The binding affinities, typically expressed as the dissociation constant (Kd), provide a direct measure of the inhibitor's potency.
Biochemical Profiling: Binding Affinities of Selective Inhibitors
Recent studies have identified several promising inhibitors for both Galectin-8N and Galectin-8C. For instance, a series of N-arylsulfonyl-indole-2-carboxamide derivatives have been shown to be potent inhibitors of Galectin-8C.[2] In contrast, d-galactal derivatives have emerged as selective ligands for Galectin-8N.[3]
Table 1: Comparative Binding Affinities (Kd, µM) of Inhibitors for Galectin-8C and Other Galectins [2]
| Compound | Galectin-8C (Kd, µM) | Galectin-3 (Kd, µM) | Galectin-1 (Kd, µM) | Galectin-8N (Kd, µM) |
| 35 | 3.2 | 18.3 | >500 | >500 |
| 53 | 6.0 | 4.1 | 25.4 | >500 |
| 57 | 2.1 | 12.8 | >500 | >500 |
| 58 | 5.6 | 14.3 | >500 | >500 |
Table 2: Binding Affinity of a Selective Galectin-8N Inhibitor [3]
| Compound | Target Domain | Binding Affinity (Kd, µM) | Selectivity |
| d-galactal-benzimidazole hybrid (6a) | Galectin-8N | 48 | 15-fold over Galectin-3 |
These tables clearly demonstrate the feasibility of developing domain-selective inhibitors for Galectin-8. The N-arylsulfonyl-indole-2-carboxamide derivatives show strong preference for Galectin-8C with minimal to no binding to Galectin-8N. Conversely, the d-galactal-benzimidazole hybrid displays selective binding to Galectin-8N.
Cellular Activity: Functional Consequences of Domain-Specific Inhibition
The ultimate goal of inhibitor development is to modulate cellular processes. Functional assays provide critical insights into the biological effects of inhibiting either the N- or C-terminal domain of Galectin-8.
Table 3: Functional Activity of Galectin-8C Inhibitors in a Cell Migration Assay [2]
| Compound | Cell Line | Assay | Effect |
| 53 | MRC-5 (lung fibroblasts) | Scratch Wound Assay | Inhibition of cell migration |
| 57 | MRC-5 (lung fibroblasts) | Scratch Wound Assay | Inhibition of cell migration |
Table 4: Functional Activity of a Galectin-8N Inhibitor in a Cytokine Secretion Assay [3]
| Compound | Cell Line | Assay | Effect |
| d-galactal-benzimidazole hybrid (6a) | MDA-MB-231 (breast cancer) | ELISA | Dose-dependent reduction of IL-6 and IL-8 secretion |
These findings suggest that inhibiting either the N- or C-terminal domain of Galectin-8 can impact key cellular functions relevant to disease progression. The inhibition of Galectin-8C appears to be linked to the modulation of cell migration, a critical process in cancer metastasis and fibrosis.[2] Meanwhile, targeting Galectin-8N can influence the inflammatory microenvironment by reducing the secretion of pro-inflammatory cytokines.[3]
Visualizing the Mechanism: Galectin-8 Signaling and Experimental Workflows
To better understand the context in which these inhibitors function, it is essential to visualize the underlying biological pathways and the experimental procedures used to assess their efficacy.
Galectin-8 Signaling Pathway
Extracellular Galectin-8 mediates its effects by cross-linking cell surface glycoproteins, such as integrins, leading to the activation of downstream signaling cascades that regulate cell adhesion, migration, and gene expression.
Caption: Extracellular Galectin-8 signaling pathway.
Experimental Workflow: Assessing Inhibitor Potency
The determination of inhibitor potency and selectivity involves a series of well-defined experimental procedures, from initial binding assays to functional cellular assays.
Caption: Workflow for inhibitor characterization.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the comparative analysis of inhibitors. Below are detailed protocols for the key assays mentioned.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of a small fluorescently labeled ligand to a larger protein. When the labeled ligand is bound, it tumbles more slowly, resulting in a higher fluorescence polarization value.
Materials:
-
Purified recombinant Galectin-8N or Galectin-8C
-
Fluorescently labeled probe (e.g., a known fluorescent ligand for the respective domain)
-
Test inhibitors
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of the fluorescent probe and the respective galectin domain.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and no galectin (minimum polarization).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant Galectin-8N or Galectin-8C
-
Test inhibitor
-
Dialysis buffer (e.g., PBS)
-
Isothermal titration calorimeter
Protocol:
-
Thoroughly dialyze the galectin domain and the inhibitor against the same buffer to minimize heat of dilution effects.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Load the galectin solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
A control experiment should be performed by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data and analyze the resulting isotherm to determine the thermodynamic parameters (Kd, n, ΔH).
Cell Migration (Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
Cancer or fibroblast cell line (e.g., MRC-5, MDA-MB-231)
-
Complete culture medium
-
Serum-free medium
-
Test inhibitor
-
96-well culture plates
-
Pipette tips or a specialized wound-making tool
-
Microscope with a camera
Protocol:
-
Seed cells in a 96-well plate and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scratching it with a sterile pipette tip.
-
Wash the wells with serum-free medium to remove detached cells.
-
Add serum-free medium containing different concentrations of the test inhibitor to the wells. Include a vehicle control.
-
Capture images of the wounds at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure and compare the migration rates between inhibitor-treated and control groups.
Cytokine Secretion (ELISA) Assay
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
Test inhibitor
-
ELISA kit for the specific cytokine to be measured (e.g., IL-6, IL-8)
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the test inhibitor in fresh culture medium. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance to a standard curve.
Conclusion
The development of domain-selective inhibitors for Galectin-8 represents a significant advancement in the field of galectin-targeted therapies. The comparative analysis of Galectin-8N and Galectin-8C inhibitors reveals distinct biochemical and cellular profiles, highlighting the potential for tailored therapeutic strategies. Inhibitors targeting the C-terminal domain show promise in modulating cell migration, a key process in cancer metastasis, while N-terminal domain inhibitors may be more effective in controlling inflammation. The experimental protocols and data presented in this guide provide a framework for the continued exploration and development of these promising therapeutic agents. Further research focusing on in vivo efficacy and the intricate interplay between the two domains will be crucial in translating these findings into clinical applications.
References
Cross-reactivity of Galectin-8N-IN-1 with other galectin family members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Galectin-8N-IN-1 with other members of the galectin family. The data presented here is crucial for researchers employing this inhibitor to ensure specificity in their experiments and for professionals in drug development aiming to design selective galectin-targeted therapeutics.
This compound, also identified as compound 19a, has been characterized as a potent and selective inhibitor of the N-terminal carbohydrate recognition domain (CRD) of Galectin-8 (Gal-8N).[1][2][3] Its efficacy is marked by a dissociation constant (Kd) of 1.8 µM for Gal-8N. To ascertain its selectivity, the inhibitor was tested against a panel of human galectins.
Comparative Binding Affinity of this compound
A fluorescence polarization assay was utilized to determine the dissociation constants (Kd) of this compound against various galectin family members. The results demonstrate a notable selectivity for Galectin-8N.
| Galectin Family Member | Dissociation Constant (Kd) in µM | Selectivity vs. Gal-8N |
| Galectin-8N | 1.8 | - |
| Galectin-1 | >1000 | >555-fold |
| Galectin-2 | >1000 | >555-fold |
| Galectin-3 | 110 | 61-fold |
| Galectin-4 (N-terminal) | >1000 | >555-fold |
| Galectin-4 (C-terminal) | 250 | 139-fold |
| Galectin-7 | >1000 | >555-fold |
| Galectin-8 (C-terminal) | >1000 | >555-fold |
| Galectin-9 (N-terminal) | >1000 | >555-fold |
| Galectin-9 (C-terminal) | 260 | 144-fold |
Data sourced from Hassan M, et al. Eur J Med Chem. 2021 Nov 5;223:113664.
The data clearly indicates that this compound possesses a high degree of selectivity for Galectin-8N. While some weak binding to Galectin-3, Galectin-4C, and Galectin-9C was observed, the affinity for these off-target galectins is significantly lower, with selectivity ratios ranging from 61- to over 555-fold. For the majority of the tested galectins, no significant binding was detected at concentrations up to 1000 µM.
Experimental Protocols
The determination of the binding affinities listed above was performed using a competitive fluorescence polarization assay.
Fluorescence Polarization Assay Protocol
This assay measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled probe to a larger protein molecule (a galectin in this case). An unlabeled inhibitor (this compound) competes with the fluorescent probe for binding to the galectin, causing a decrease in polarization.
Materials:
-
Recombinant human galectins (Galectin-1, -2, -3, -4N, -4C, -7, -8N, -8C, -9N, -9C)
-
Fluorescein-labeled lactoside probe
-
This compound (compound 19a)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.05% Tween-20
-
384-well black, flat-bottom microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) and serially diluted in assay buffer to create a range of competitor concentrations.
-
A fixed concentration of the fluorescein-labeled lactoside probe was prepared in the assay buffer.
-
Each recombinant galectin was diluted to a fixed concentration in the assay buffer. The concentration of each galectin was optimized to yield a stable and significant fluorescence polarization signal with the probe in the absence of the inhibitor.
-
-
Assay Performance:
-
To each well of the 384-well microplate, the following were added:
-
5 µL of the serially diluted this compound or assay buffer (for control wells).
-
10 µL of the galectin solution.
-
5 µL of the fluorescent probe solution.
-
-
The final assay volume in each well was 20 µL.
-
The plate was incubated at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization was measured using a plate reader with excitation and emission wavelengths appropriate for fluorescein (typically ~485 nm and ~535 nm, respectively).
-
The data was analyzed by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
The IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
-
The dissociation constants (Kd) were calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for the respective galectin.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general principle of a competitive binding assay and the experimental workflow for assessing the cross-reactivity of this compound.
Caption: Principle of the competitive fluorescence polarization assay.
References
- 1. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar inhibitor of the galectin-8 N-terminal domain binds via a non-canonical cation-π interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diamond.ac.uk [diamond.ac.uk]
A Comparative Guide to Galectin-8N Inhibitors: Structure, Affinity, and Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different inhibitors targeting the N-terminal domain of Galectin-8 (Galectin-8N). It summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.
Galectin-8, a tandem-repeat galectin, is implicated in a variety of cellular processes, including cell adhesion, migration, and immune responses.[1][2] Its involvement in pathological conditions such as cancer and inflammation has made it an attractive target for therapeutic intervention.[1][3] Galectin-8 consists of two distinct carbohydrate recognition domains (CRDs), the N-terminal (Galectin-8N) and the C-terminal (Galectin-8C) domains, connected by a linker peptide.[1][2] Notably, the N-terminal domain exhibits a unique preference for sialylated and sulfated glycans, setting it apart from other galectins.[1][4][5] This guide focuses on inhibitors specifically targeting the Galectin-8N domain.
Quantitative Comparison of Galectin-8N Inhibitors
The development of potent and selective Galectin-8N inhibitors is an active area of research. A variety of compounds, ranging from natural carbohydrates to synthetic small molecules, have been evaluated for their binding affinity and inhibitory potential. The following table summarizes the quantitative data for a selection of these inhibitors.
| Inhibitor Name/Class | Kd (μM) | IC50 (μM) | Assay Method | Reference |
| Natural Glycans | ||||
| NeuAcα2-3Lac | 0.05 | - | Fluorescence Anisotropy | [5] |
| Lactose | - | Same as TrxG8N | Not Specified | [5] |
| D-galactal | - | - | Fluorescence Polarization | [6] |
| Synthetic Inhibitors | ||||
| Galectin-8N-IN-1 (compound 19a) | 1.8 | - | Not Specified | [7] |
| Carboxybenzimidazole-d-galactoside 1 | 1.8 | - | Fluorescence Polarization | [8][9] |
| 3-lactoyl-d-galactoside 2 | 12 | - | Fluorescence Polarization | [9] |
| d-galactal-benzimidazole hybrid (6a) | 48 | - | Fluorescence Polarization | [6][10] |
| Galectin-3/galectin-8-IN-1 (Compound 53) | 6.04 (for Gal-8C) | - | Not Specified | [7] |
| G3-B-Lac32 (glycodendrimer) | - | 0.97 (for Gal-9) | ELISA | [11] |
Experimental Protocols
The evaluation of Galectin-8N inhibitors relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments cited in the comparison.
Fluorescence Polarization (FP) Assay
This competitive assay is widely used to determine the binding affinities of inhibitors.[6][9][12][13]
-
Principle: The assay measures the change in polarization of fluorescently labeled probes upon binding to Galectin-8N. Unlabeled inhibitors compete with the fluorescent probe for binding to the galectin, leading to a decrease in fluorescence polarization.
-
Experimental Workflow:
Figure 1: Experimental workflow for a competitive Fluorescence Polarization assay. -
Reagents and Conditions:
-
Protein: Recombinant human Galectin-8N.
-
Fluorescent Probe: A fluorescently tagged ligand with known affinity for Galectin-8N.
-
Buffer: Phosphate-buffered saline (PBS).
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
-
Procedure: A fixed concentration of Galectin-8N and the fluorescent probe are incubated with varying concentrations of the inhibitor. After reaching equilibrium, the fluorescence polarization is measured. The data is then fitted to a competitive binding model to determine the IC50, which can be converted to a Ki or Kd value.[14][15]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes associated with binding events, providing information on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[12][13]
-
Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein. The resulting thermogram provides a detailed thermodynamic profile of the interaction.
-
Experimental Protocol:
-
Sample Preparation: Prepare solutions of Galectin-8N and the inhibitor in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Load the Galectin-8N solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small injections of the inhibitor into the Galectin-8N solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Galectin-8 Signaling Pathways
Extracellular Galectin-8 can influence various signaling pathways by interacting with cell surface glycoproteins, such as integrins.[4] This interaction can trigger downstream signaling cascades that regulate cell adhesion, apoptosis, and inflammation.[4]
As depicted in Figure 2, the binding of extracellular Galectin-8 to integrins can activate several downstream kinases, including AKT, JNK, and ERK.[4] These kinases, in turn, can activate the NF-κB signaling pathway, leading to the secretion of pro-inflammatory cytokines and chemokines.[4] This pathway highlights the potential of Galectin-8N inhibitors to modulate inflammatory responses.
Conclusion
The development of selective and high-affinity inhibitors for Galectin-8N is a promising strategy for the therapeutic intervention in various diseases. This guide provides a comparative overview of the current landscape of Galectin-8N inhibitors, highlighting their binding affinities and the experimental methods used for their characterization. The visualization of the experimental workflow and the relevant signaling pathway offers a deeper understanding of the context in which these inhibitors function. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial for advancing these promising compounds toward clinical applications.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Galectin-8/LGALS8 (F9O3T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanomolar inhibitor of the galectin-8 N-terminal domain binds via a non-canonical cation-π interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactose-Functionalized Carbosilane Glycodendrimers Are Highly Potent Multivalent Ligands for Galectin-9 Binding: Increased Glycan Affinity to Galectins Correlates with Aggregation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanomolar inhibitor of the galectin-8 N-terminal domain binds via a non-canonical cation-π interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Galectin-1, Galectin-3, and Galectin-8: Structural and Functional Divergence
A detailed guide for researchers and drug development professionals on the distinct roles of three key members of the galectin family in cellular signaling, adhesion, and disease pathology.
The galectin family of β-galactoside-binding proteins has emerged as a critical regulator of a myriad of biological processes, from immune responses to cancer progression. Their ability to decipher the glycan code on the cell surface and within the extracellular matrix allows them to modulate cell-cell and cell-matrix interactions, initiating a cascade of intracellular signals. Among the 15 members of this family, Galectin-1, Galectin-3, and Galectin-8 have been the subject of extensive research due to their widespread expression and non-redundant functions. This guide provides a comprehensive comparison of their structural attributes, binding specificities, and functional roles, supported by experimental data and detailed methodologies.
Structural and Functional Overview
Galectins are classified into three main types based on their domain architecture: prototype, chimera-type, and tandem-repeat. Galectin-1, -3, and -8 are exemplars of each of these classes, respectively, a structural difference that dictates their functional multivalency and, consequently, their biological activities.[1][2]
-
Galectin-1 (Prototype): This galectin consists of a single carbohydrate recognition domain (CRD). It functions as a non-covalent homodimer, allowing it to cross-link cell surface glycans and mediate cellular responses.[1][2]
-
Galectin-3 (Chimera-type): Unique in its structure, Galectin-3 has a C-terminal CRD and a long N-terminal domain. This N-terminal domain is responsible for oligomerization, enabling the formation of pentamers and the subsequent clustering of glycoproteins into lattices on the cell surface.[1][2]
-
Galectin-8 (Tandem-repeat): Galectin-8 possesses two distinct CRDs, an N-terminal (Gal-8N) and a C-terminal (Gal-8C), connected by a linker peptide. This dual-domain structure allows for the recognition of different glycan structures simultaneously, facilitating complex signaling events.[1][2]
Comparative Data on Galectin Properties
The functional divergence of these three galectins is rooted in their distinct structural features and binding preferences. The following tables summarize key quantitative and qualitative differences.
Table 1: Structural and Binding Characteristics
| Feature | Galectin-1 | Galectin-3 | Galectin-8 |
| Type | Prototype | Chimera | Tandem-repeat |
| Functional Unit | Non-covalent homodimer | Monomer, Pentamer | Monomer with two CRDs |
| Molecular Weight | ~14.5 kDa (monomer) | ~29-35 kDa | ~36 kDa |
| Key Ligands | Poly-N-acetyllactosamine chains with terminal β-galactose | Poly-N-acetyllactosamine chains (terminal galactose not required) | N-CRD: α2-3-sialylated glycans; C-CRD: Blood group A determinant |
| Binding Affinity (Kd) | Micromolar range for many ligands | High affinity for repeating LacNAc units | N-CRD: ~50 nM for α2-3-sialylated glycans |
Table 2: Functional Comparison
| Function | Galectin-1 | Galectin-3 | Galectin-8 |
| Cell Adhesion | Can inhibit T-cell adhesion to extracellular matrix.[3] | Promotes cell-matrix adhesion in endothelial cells and mesenchymal stem cells.[4] | Can inhibit cell adhesion by binding to integrins.[5] |
| Apoptosis | Induces apoptosis in activated T-cells and thymocytes.[6][7][8] | Extracellularly pro-apoptotic; intracellularly anti-apoptotic.[7] | Induces apoptosis through integrin binding.[5] |
| Immune Response | Generally immunosuppressive; induces T-cell apoptosis.[8] | Pro-inflammatory and anti-inflammatory roles; modulates T-cell activation. | Pro-inflammatory; induces cytokine secretion. |
| Cancer | Overexpressed in various cancers, promoting tumor progression.[9][10] | Increased levels in breast, colon, and lung cancer; involved in metastasis.[10] | Role in tumor progression and cell survival. |
Signaling Pathways
The binding of galectins to cell surface glycoproteins triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for the development of targeted therapies.
Galectin-1 Signaling
Galectin-1 often exerts its effects by modulating the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Akt signaling pathway. This can lead to changes in cell proliferation, survival, and migration. In some cancers, Galectin-1 overexpression activates the FAK/PI3K/AKT/mTOR pathway, promoting tumor progression.[9][11][12]
Caption: Galectin-1 mediated FAK/PI3K/AKT/mTOR signaling pathway.
Galectin-3 Signaling
Galectin-3 is a known modulator of the Wnt/β-catenin signaling pathway. By interacting with components of this pathway, such as GSK-3β and β-catenin, Galectin-3 can influence gene transcription related to cell proliferation and differentiation. In colon cancer cells, Galectin-3 has been shown to mediate the nuclear accumulation of β-catenin, thereby augmenting Wnt signaling.[13][14][15]
Caption: Galectin-3 modulation of the Wnt/β-catenin signaling pathway.
Galectin-8 Signaling
Extracellular Galectin-8 often interacts with integrins on the cell surface, leading to the activation of multiple downstream signaling pathways, including the AKT, JNK, and ERK pathways. This complex signaling network can influence cell adhesion, apoptosis, and the secretion of cytokines and chemokines.[16][17]
Caption: Galectin-8 interaction with integrins triggers multiple signaling pathways.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in galectin research. Below are detailed methodologies for key assays used to characterize galectin function.
Solid-Phase Galectin Binding Assay
This assay is used to determine the binding affinity of galectins to immobilized ligands.
Caption: Workflow for a solid-phase galectin binding assay.
Methodology:
-
Coating: Coat 96-well microtiter plates with a solution of the target glycoprotein (e.g., asialofetuin) in PBS overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites by incubating with a 1% BSA solution in PBS for 2 hours at room temperature.
-
Galectin Incubation: Wash the wells again and add serial dilutions of the purified galectin to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells extensively with PBS containing 0.05% Tween 20 to remove unbound galectin.
-
Detection: Add a primary antibody against the galectin (or its tag), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. After a final wash, add a chromogenic substrate like TMB and measure the absorbance.
-
Data Analysis: Plot the absorbance values against the galectin concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
Cell Adhesion Assay
This assay measures the ability of galectins to modulate the adhesion of cells to an extracellular matrix substrate.
Methodology:
-
Plate Coating: Coat 96-well plates with an extracellular matrix protein (e.g., fibronectin, laminin) overnight at 4°C.[18]
-
Cell Labeling: Label the cells to be tested (e.g., T-cells) with a fluorescent dye such as calcein-AM.
-
Treatment: Pre-incubate the labeled cells with varying concentrations of the galectin of interest for 30 minutes.
-
Adhesion: Add the treated cells to the coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.[3]
-
Washing: Gently wash the wells to remove non-adherent cells.[19]
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The percentage of cell adhesion can be calculated relative to a control without galectin treatment.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.
Methodology:
-
Cell Treatment: Culture cells to the desired confluence and treat them with different concentrations of the galectin for a specified period to induce apoptosis.[20]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[20]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.[20][21][22]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[20][21][22]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
Galectin-1, -3, and -8, despite belonging to the same family, exhibit remarkable functional diversity that stems from their unique structural architectures and glycan-binding specificities. Galectin-1's dimeric nature, Galectin-3's capacity for oligomerization, and Galectin-8's dual carbohydrate-binding domains allow for a nuanced regulation of cellular processes. A thorough understanding of their distinct roles in signaling, adhesion, and apoptosis is essential for the development of novel therapeutic strategies targeting galectin-mediated pathways in cancer, inflammation, and other diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the intricate biology of these fascinating proteins.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | Clinical Relevance of Galectin-1 and Galectin-3 in Rheumatoid Arthritis Patients: Differential Regulation and Correlation With Disease Activity [frontiersin.org]
- 3. Specific inhibition of T-cell adhesion to extracellular matrix and proinflammatory cytokine secretion by human recombinant galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between Galectin-3 and Integrins Mediates Cell-Matrix Adhesion in Endothelial Cells and Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-8 binding to integrins inhibits cell adhesion and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galectin-3 and galectin-1 bind distinct cell surface glycoprotein receptors to induce T cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of galectins-1, 3, 7, 8 and 9 as potential diagnostic and therapeutic markers in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interplay of galectins-1, -3, and -9 in the immune-inflammatory response underlying cardiovascular and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galectin-1 Overexpression Activates the FAK/PI3K/AKT/mTOR Pathway and Is Correlated with Upper Urinary Urothelial Carcinoma Progression and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Galectin-1 Overexpression Activates the FAK/PI3K/AKT/mTOR Pathway and Is Correlated with Upper Urinary Urothelial Carcinoma Progression and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Galectin-3 Mediates Nuclear β-Catenin Accumulation and Wnt Signaling in Human Colon Cancer Cells by Regulation of GSK-3β Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galectin-3 and cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galectin-3 mediates nuclear beta-catenin accumulation and Wnt signaling in human colon cancer cells by regulation of glycogen synthase kinase-3beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. dojindo.com [dojindo.com]
Evaluating the Synergistic Effects of Combining Galectin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of galectin-targeted therapies has shown immense promise in oncology. Galectins, a family of β-galactoside-binding proteins, are crucial mediators of tumor progression, angiogenesis, and immune evasion. Their inhibition presents a strategic approach to cancer treatment. This guide provides a comparative analysis of the synergistic effects observed when combining galectin inhibitors with other therapeutic modalities, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies evaluating the synergistic effects of combining galectin inhibitors with immunotherapy and chemotherapy.
Table 1: Combination with Immunotherapy (Checkpoint Inhibitors)
| Galectin Inhibitor | Combination Agent | Cancer Type | Key Efficacy Metric | Monotherapy Efficacy | Combination Efficacy | Study Type |
| Belapectin (GR-MD-02) | Pembrolizumab (anti-PD-1) | Advanced Melanoma | Objective Response Rate (ORR) | ~33% | 50% - 62.5%[1] | Clinical Trial (Phase 1b, NCT02575404)[1][2][3][4] |
| Head and Neck Cancer | Objective Response Rate (ORR) | N/A | 33%[2][3] | Clinical Trial (Phase 1b, NCT02575404)[2][3][4] | ||
| Advanced Melanoma | Disease Control Rate (DCR) | N/A | 56%[3] | Clinical Trial (Phase 1b Extension)[3] | ||
| Head and Neck Cancer | Disease Control Rate (DCR) | N/A | 40%[3] | Clinical Trial (Phase 1b Extension)[3] | ||
| GB1107 | anti-PD-L1 antibody | Lung Adenocarcinoma | Tumor Volume Reduction | N/A | Significantly reduced tumor growth compared to either agent alone. | Preclinical (in vivo) |
| Lung Adenocarcinoma | Final Tumor Weight Reduction | N/A | 46.2% smaller tumors with GB1107 alone. Combination showed potentiation.[5] | Preclinical (Xenograft)[5] |
Table 2: Combination with Chemotherapy and Targeted Therapy
| Galectin Inhibitor | Combination Agent | Cancer Type | Key Efficacy Metric | Monotherapy Efficacy | Combination Efficacy | Study Type |
| LLS30 | Enzalutamide | Enzalutamide-Resistant Prostate Cancer | Tumor Growth Inhibition | Enzalutamide alone had minimal effect. | Significant reduction in tumor volume compared to enzalutamide alone.[6] | Preclinical (Xenograft)[6] |
| Enzalutamide-Resistant Prostate Cancer | Apoptosis Induction | N/A | 11-fold increase in cleaved caspase-3 positive cells with LLS30.[6] | Preclinical (in vivo)[6] |
Experimental Protocols
Assessment of Synergy: The Chou-Talalay Method
A rigorous method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[7][8][9]
-
Principle: This method is based on the median-effect equation and provides a quantitative definition for synergism (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[7][8]
-
Experimental Design:
-
Determine the dose-response curves for each individual drug to establish the IC50 (the concentration that inhibits 50% of the biological activity).
-
Test the drugs in combination at various fixed-ratio concentrations (e.g., based on the ratio of their IC50 values).
-
Measure the effect of the combination at each dose level.
-
-
Data Analysis:
-
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
-
Software such as CompuSyn can be used for automated calculation and generation of Fa-CI plots (fraction affected vs. CI) and isobolograms.[9] An isobologram is a graphical representation of synergy, where data points falling below the line of additivity indicate a synergistic interaction.[10][11][12]
-
In Vivo Xenograft Studies
a) GB1107 and anti-PD-L1 in Lung Adenocarcinoma [5][13][14]
-
Cell Line: Human lung A549 adenocarcinoma cells.[5]
-
Animal Model: Female CD-1 nude mice.[5]
-
Procedure:
-
A549 cells (3 x 10⁶) are subcutaneously injected into the mice.[14]
-
Tumors are allowed to grow to an average volume of approximately 166 mm³.
-
Mice are randomized into treatment groups: vehicle, GB1107 alone (10 mg/kg, daily oral gavage), anti-PD-L1 antibody alone, and the combination of GB1107 and anti-PD-L1 antibody.[14]
-
Tumor volumes and body weights are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
b) LLS30 and Enzalutamide in Enzalutamide-Resistant Prostate Cancer [6][15][16][17][18]
-
Cell Line: Enzalutamide-resistant prostate cancer cells (e.g., C4-2B ENZ-R).[6]
-
Animal Model: Male nude mice.[6]
-
Procedure:
-
C4-2B ENZ-R cells (1 x 10⁶) are subcutaneously inoculated into the flanks of the mice.[6]
-
Once tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups: vehicle, LLS30 alone (e.g., 10 mg/kg, i.p.), enzalutamide alone (e.g., 25 mg/kg, oral gavage), and the combination of LLS30 and enzalutamide.[6]
-
Tumor volumes are monitored throughout the experiment.[6]
-
At the end of the study, tumors are excised and analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[6]
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of combining galectin inhibitors with other therapies are often rooted in their ability to modulate key signaling pathways and the tumor microenvironment.
Galectin-3 Inhibition and PI3K/Akt Signaling
Galectin-3 has been shown to activate the PI3K/Akt signaling pathway, which promotes cell survival and resistance to apoptosis.[19][20][21][22][23] By inhibiting Galectin-3, its downstream pro-survival signaling through Akt is suppressed, rendering cancer cells more susceptible to apoptosis-inducing agents.
Caption: Galectin-3 mediated activation of the PI3K/Akt survival pathway.
Galectin-1 Inhibition and Ras/ERK Signaling
Galectin-1 can interact with Ras proteins, promoting their signaling through the Raf/MEK/ERK pathway, which is a critical driver of cell proliferation and survival.[24][25][26] Inhibition of Galectin-1 can disrupt this interaction, leading to decreased ERK activation and reduced tumor growth.
Caption: Galectin-1 potentiation of the Ras/ERK signaling cascade.
Experimental Workflow for In Vivo Synergy Study
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a galectin inhibitor in combination with another therapeutic agent in a preclinical xenograft model.
Caption: Workflow for preclinical in vivo synergy evaluation.
References
- 1. Enhancing clinical and immunological effects of anti-PD-1 with belapectin, a galectin-3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR-MD-02 Plus Pembrolizumab in Melanoma, Non-small Cell Lung Cancer, and Squamous Cell Head and Neck Cancer Patients [clin.larvol.com]
- 3. onclive.com [onclive.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 12. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cienciavida.org [cienciavida.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Enzalutamide inhibits testosterone-induced growth of human prostate cancer xenografts in zebrafish and can induce bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Galectin-3 inhibits tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis by activating Akt in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of Galectin-1 Sensitizes HRAS-driven Tumor Growth to Rapamycin Treatment | Anticancer Research [ar.iiarjournals.org]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of Galectin-8N-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Galectin-8 N-terminal domain (Gal-8N) inhibitor, Galectin-8N-IN-1, with other relevant inhibitors. The following sections detail its in vitro activity, potential for in vivo correlation based on current research, and the experimental protocols necessary to evaluate such compounds.
Introduction to Galectin-8 and Its Inhibition
Galectin-8 is a tandem-repeat galectin, characterized by two distinct carbohydrate recognition domains (CRDs), the N-terminal (Gal-8N) and the C-terminal (Gal-8C) domains, connected by a linker peptide.[1] It plays a significant role in various cellular processes, including cell adhesion, proliferation, apoptosis, and immune responses.[2] Notably, the N-terminal domain of Galectin-8 exhibits a unique binding preference for sialylated and sulfated glycans.[3] Dysregulation of Galectin-8 has been implicated in pathologies such as cancer, where it can promote tumor growth and metastasis.[2] This has made the targeted inhibition of Galectin-8, particularly the functionally distinct N-terminal domain, a promising therapeutic strategy.
In Vitro Performance of this compound and Alternatives
This compound (also referred to as compound 19a) is a potent and selective inhibitor of the Galectin-8 N-terminal domain.[4] Its in vitro activity has been characterized primarily by its binding affinity (Kd). A comparison with other known selective Gal-8N inhibitors reveals a competitive landscape for therapeutic development.
| Inhibitor Name | Chemical Class | Target | In Vitro Assay | Binding Affinity (Kd) | Selectivity | Reference |
| This compound (compound 19a) | Benzimidazole-galactoside | Galectin-8N | Fluorescence Polarization | 1.8 µM | Selective for Gal-8N | [4] |
| Compound 16a | 2-O-substituted benzimidazole-d-galactoside | Galectin-8N | Competitive Fluorescence Polarization | 460 nM | Selective for Gal-8N | [5] |
| d-galactal-benzimidazole hybrid | d-galactal-benzimidazole | Galectin-8N | Not Specified | 48 µM | 15-fold selective over Galectin-3 | [6] |
| 2-O-cyclopropyl derivative 22 | 2-O-substituted benzimidazole-d-galactoside | Galectin-8N | Competitive Fluorescence Polarization | 1.02 µM | Selective for Gal-8N | [7] |
In Vivo Correlation: Current Landscape and Future Directions
As of the latest available research, specific in vivo experimental data for this compound (compound 19a) has not been publicly documented. However, the potential in vivo effects of selective Gal-8N inhibition can be inferred from studies on Galectin-8 knockout (KO) mice and the in vivo administration of recombinant Galectin-8.
Studies on Gal-8 KO mice have demonstrated a significant reduction in tumor growth and metastasis.[2] Conversely, the administration of recombinant Galectin-8 has been shown to promote angiogenesis in vivo, a key process in tumor progression.[8][9] These findings strongly suggest that a potent and selective inhibitor of Galectin-8N, such as this compound, would likely exhibit anti-tumor and anti-angiogenic effects in vivo. The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to assess angiogenesis and would be a suitable initial in vivo test for Galectin-8N inhibitors.[10]
Experimental Protocols
In Vitro: Competitive Fluorescence Polarization Assay for Binding Affinity
This assay is used to determine the binding affinity (Kd) of an inhibitor to Galectin-8N.
Principle: A fluorescently labeled ligand with a known affinity for Galectin-8N is used. In the presence of an unlabeled inhibitor, the inhibitor will compete with the fluorescent ligand for binding to Galectin-8N. This competition results in a decrease in the fluorescence polarization of the solution, which is proportional to the concentration and affinity of the inhibitor.
Materials:
-
Recombinant human Galectin-8N protein
-
Fluorescently labeled probe (e.g., a fluorescein-conjugated saccharide with known affinity for Galectin-8N)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add a fixed concentration of Galectin-8N and the fluorescent probe to each well.
-
Add the different concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and no Galectin-8N (minimum polarization).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a suitable binding model to determine the IC50. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This assay is a well-established in vivo model to study angiogenesis.
Principle: Fertilized chicken eggs are incubated to allow the development of the chorioallantoic membrane, a highly vascularized extraembryonic membrane. A test substance is applied to the CAM, and its effect on the formation of new blood vessels is observed and quantified.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Test inhibitor (e.g., this compound) dissolved in a suitable vehicle
-
Positive control (e.g., Vascular Endothelial Growth Factor, VEGF)
-
Negative control (vehicle)
-
Stereomicroscope with a camera
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
On day 7, place a sterile filter paper disc or a carrier of choice onto the CAM.
-
Apply a small volume of the test inhibitor, positive control, or negative control solution onto the carrier.
-
Seal the window with sterile tape and return the eggs to the incubator for 2-3 days.
-
On day 9 or 10, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the blood vessels surrounding the carrier.
-
Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length in a defined area.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by Galectin-8 and a typical experimental workflow for evaluating a Galectin-8N inhibitor.
Caption: Extracellular Galectin-8 signaling pathway.
Caption: Experimental workflow for Galectin-8N inhibitor evaluation.
References
- 1. Galectin-8: a complex sub-family of galectins (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nanomolar inhibitor of the galectin-8 N-terminal domain binds via a non-canonical cation-π interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Galectins in Endothelial Cell Biology and Angiogenesis: The Basics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galectin-8 Favors VEGF-Induced Angiogenesis: In Vitro Study in Human Umbilical Vein Endothelial Cells and In Vivo Study in Chick Chorioallantoic Membrane | Anticancer Research [ar.iiarjournals.org]
Safety Operating Guide
Proper Disposal of Galectin-8N-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Galectin-8N-IN-1 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS) for specific hazard information. In the absence of a readily available SDS, the compound should be treated as a potentially hazardous substance. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3][4] Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]
Disposal Operational Plan
The primary principle for the disposal of research-grade chemicals is to avoid direct disposal into the trash or down the drain.[5][6] All chemical waste should be managed through your institution's Environmental Health and Safety (EHS) program or equivalent hazardous waste management service.[5][7]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][8][9] this compound waste should be collected in a dedicated waste container and not mixed with incompatible materials.
| Waste Stream | Compatibility Guidelines |
| Solid Waste | Collect unused or expired this compound powder in a clearly labeled, sealed container. |
| Liquid Waste | Solutions of this compound (e.g., dissolved in DMSO) should be collected in a separate, compatible liquid waste container. Do not mix with aqueous waste if the solvent is non-aqueous. |
| Contaminated Labware | Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated solid waste container. |
Step 2: Waste Containment and Labeling
Use appropriate, leak-proof containers for waste collection.[5][8] Ensure containers are securely capped when not in use.[5][8] All waste containers must be clearly and accurately labeled.
| Labeling Component | Description |
| Container Contents | Clearly write "this compound Waste" and list any solvents present (e.g., "in DMSO"). |
| Hazard Information | Indicate "Caution: Research Chemical - Handle with Care." If specific hazards are known from an SDS, they should be listed. |
| Contact Information | Include the name of the principal investigator, laboratory room number, and the date the waste was first added to the container.[5] |
Step 3: Storage of Chemical Waste
Store waste containers in a designated and properly marked "Satellite Accumulation Area" within the laboratory.[5][8] This area should be at or near the point of waste generation.[5] Ensure that the storage of incompatible waste types is avoided.[8][10]
Step 4: Arranging for Disposal
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's EHS office to arrange for a pickup.[5][8] Do not attempt to dispose of the chemical waste through standard municipal waste services.
Experimental Workflow for Waste Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Signaling Pathway for Safe Laboratory Practices
Adherence to a clear logical pathway for chemical handling is fundamental to laboratory safety.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. researchchemshub.com [researchchemshub.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling Galectin-8N-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Galectin-8N-IN-1. The following procedures are based on best practices for handling potent, small-molecule inhibitors and should be implemented to ensure the safety of all laboratory personnel. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are derived from general safety protocols for similar research compounds.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound in both powder and solution forms.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, chemical splash goggles | Protects eyes from splashes of the compound in solvent and from airborne powder. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves | Prevents skin contact and absorption, especially when dissolved in solvents like DMSO. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Reconstitution:
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use a dedicated, calibrated analytical balance within the fume hood. Handle the powder with care to avoid generating dust.
-
Reconstitution: this compound is soluble in DMSO.[1] Prepare stock solutions by slowly adding the solvent to the vial containing the powder to avoid splashing. Cap the vial tightly and vortex until the compound is fully dissolved. For cellular assays, ensure the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
2. Storage:
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: Aliquot the reconstituted stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C. Once thawed, use immediately and discard any unused portion of the aliquot.
3. In-Use Handling:
-
Dilutions: Perform all serial dilutions within the chemical fume hood.
-
Cell Culture Applications: When adding the compound to cell cultures, use appropriate sterile techniques in a biological safety cabinet.
-
Spills: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect the absorbed material into a sealed container, and decontaminate the area with a suitable cleaning agent. For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe preparation, storage, and use of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, empty vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions, experimental media containing the compound, and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
2. Disposal Procedure:
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), and the approximate concentration and volume.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Collection: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain.
Disposal Decision Pathway
Caption: Decision-making process for the proper disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles. Always consult your institution's specific safety protocols and the manufacturer's guidelines. If a Safety Data Sheet (SDS) becomes available, its recommendations supersede the information provided here.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
